molecular formula C28H31NO6 B10814329 Neoaureothin

Neoaureothin

Numéro de catalogue: B10814329
Poids moléculaire: 477.5 g/mol
Clé InChI: IZICQJAGBLBAMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one has been reported in Streptomyces spectabilis with data available.

Propriétés

IUPAC Name

2-methoxy-3,5-dimethyl-6-[4-[2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZICQJAGBLBAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Neoaureothin from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as spectinabilin, is a nitro-containing polyketide metabolite produced by various species of the genus Streptomyces. As a member of the aureothin class of compounds, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. These activities include anticancer, antibiotic, antimalarial, immunomodulatory, and nematicidal effects, marking it as a valuable secondary metabolite for the development of novel therapeutics.[1] However, the relatively low production yield of this compound in wild-type Streptomyces strains presents a significant challenge for its large-scale production and clinical application.[1]

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of this compound from its native producers. It offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in the fields of natural product chemistry, microbiology, and drug development in their efforts to harness the therapeutic potential of this promising compound.

Discovery and Characterization

This compound was first isolated from the crude streptovaricin complex produced by Streptomyces spectabilis. Its structure was determined through degradation studies and analysis of its spectral properties.[1] It belongs to the γ-pyrone polyketide family and has been identified as a potent inhibitor of HIV replication in primary human cells.[2] Subsequent studies have also identified this compound and its analogs, such as aureothin and alloaureothin, from other Streptomyces species, including endophytic strains.[3][4][5] These compounds have demonstrated significant nematicidal activity against pathogens like the pine wood nematode, Bursaphelenchus xylophilus.[3][4]

Biosynthesis and Regulation

The production of secondary metabolites like this compound in Streptomyces is a complex process, governed by intricate regulatory networks. The biosynthesis of such polyketides is encoded by large gene clusters that include regulatory genes known as cluster-situated regulators (CSRs).[6][7] These CSRs integrate various physiological and environmental signals to control the onset and level of antibiotic production.[6][7]

Recent advances in metabolic engineering and synthetic biology have offered new avenues to enhance this compound production. One successful strategy involves the heterologous expression of the this compound biosynthetic gene cluster in a genetically engineered host, such as Streptomyces coelicolor M1152, which has had its native secondary metabolite gene clusters deleted.[8][9] Furthermore, engineering the precursor supply chain has proven effective. A quorum sensing (QS)-based metabolic engineering of the precursor pool (QMP) system has been developed to increase the availability of CoA-derived precursors required for polyketide synthesis. This system, which utilizes a QS-responsive promoter to drive the expression of precursor biosynthesis genes, has been shown to increase this compound productivity by up to four-fold in the heterologous host S. coelicolor M1152 without negatively impacting cell growth.[8]

Neoaureothin_Biosynthesis_Enhancement This compound Biosynthesis Enhancement Strategy cluster_0 Quorum Sensing (QS) System cluster_1 Metabolic Engineering cluster_2 Heterologous Production QS_Signal QS Signal (e.g., γ-butyrolactones) scbAp scbAp Promoter (QS-responsive) QS_Signal->scbAp activates Precursor_Genes Precursor Biosynthesis Genes scbAp->Precursor_Genes drives expression CoA_Pool Enhanced Pool of CoA-derived Precursors Precursor_Genes->CoA_Pool increases Neoaureothin_BGC This compound Biosynthetic Gene Cluster CoA_Pool->Neoaureothin_BGC feeds into This compound This compound (Increased Titer) Neoaureothin_BGC->this compound produces S_coelicolor Host: Streptomyces coelicolor M1152

QS-based metabolic engineering for enhanced this compound production.

Experimental Protocols

Fermentation of Streptomyces for this compound Production

Successful production of this compound relies on optimized fermentation conditions. While specific parameters may vary between different Streptomyces species and strains, the following protocol provides a general framework based on common practices for Streptomyces fermentation.[10][11][12][13][14]

a. Media Preparation:

  • Seed Medium: Tryptone Soya Broth (TSB) or a similar nutrient-rich medium is often used for initial seed culture.

  • Production Medium: A variety of media can be used. A typical medium might contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts (e.g., CaCO₃, K₂HPO₄).[12][13] The specific composition should be optimized for the producing strain.

b. Inoculation and Culture Conditions:

  • Inoculate a flask containing the seed medium with a spore suspension or mycelial fragment of the Streptomyces strain.

  • Incubate the seed culture on a rotary shaker (e.g., 200-220 rpm) at a suitable temperature (typically 25-30°C) for 2-5 days.[12][14]

  • Transfer an aliquot of the seed culture (e.g., 4-5% v/v) into a larger flask containing the production medium.[10][12]

  • Incubate the production culture under similar shaking and temperature conditions for an extended period, typically 7-12 days.[10][12][13] The optimal fermentation time should be determined by monitoring this compound production, which can be assessed via HPLC analysis of culture extracts.

  • Key parameters to optimize include initial pH (often in the range of 6.5-8.0), aeration (influenced by flask volume and shaking speed), and temperature.[10][12][13]

Extraction of this compound

Following fermentation, this compound must be extracted from the culture broth and mycelium. As a polyketide, it is typically soluble in organic solvents.

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the mycelial cake and the culture supernatant separately using a suitable organic solvent, such as ethyl acetate or acetone.[4][15] This process should be repeated multiple times (e.g., three times) to ensure complete extraction.[4]

  • Combine the organic extracts.

  • Concentrate the combined extracts in vacuo using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract contains a mixture of metabolites. Chromatographic techniques are employed to isolate this compound to a high degree of purity.

  • Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Perform further purification using preparative reverse-phase HPLC (RP-HPLC).

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve final purification.

    • The purity of the final compound should be verified by analytical HPLC and spectroscopic methods.

Structure Elucidation

The identity and structure of the purified this compound are confirmed using modern spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry.[16][17]

Neoaureothin_Isolation_Workflow General Workflow for this compound Isolation Fermentation 1. Streptomyces Fermentation (Optimized Media & Conditions) Harvesting 2. Harvest Culture (Centrifugation/Filtration) Fermentation->Harvesting Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Concentration 4. Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chrom 5. Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chrom HPLC 6. Preparative HPLC (Reverse Phase) Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis 7. Structural Analysis (NMR, MS) Pure_Compound->Analysis

Workflow for the isolation and purification of this compound.

Data Presentation

Table 1: Optimized Fermentation Parameters for Secondary Metabolite Production in Streptomyces
ParameterOptimized Range/ValueReference(s)
Culture Temperature 25 - 39°C[10][13]
Initial Medium pH 6.5 - 8.0[10][12][13]
Incubation Time 9 - 12 days[10][12]
Inoculum Size 4 - 5% (v/v)[10][12]
Shaker Speed 140 - 220 rpm[10][12]
Liquid Volume 100 - 200 mL (in 1-L flask)[10][12]

Note: These parameters are generalized from studies on various Streptomyces species and should be optimized for the specific this compound-producing strain.

Table 2: Biological Activity of Aureothin/Neoaureothin and Derivatives
Compound/ActivityIC₅₀ / IC₉₀ / MICTargetReference(s)
This compound/Aureothin Potent HitsHIV Inhibition[2]
Synthetic Derivative #7 IC₉₀ < 45 nMHIV Replication[2]
Alloaureothin IC₅₀ = 30 µMHuman Fibrosarcoma HT1080 Cells[5]
Aureothin & Alloaureothin NematicidalBursaphelenchus xylophilus[3][4]
Table 3: Spectroscopic Data for this compound (Spectinabilin)
Data TypeKey Characteristics
Molecular Formula C₂₅H₂₉NO₅
Molecular Weight 423.5 g/mol
¹H NMR Signals corresponding to aromatic protons, olefinic protons, methoxy groups, and methyl groups consistent with the polyketide structure.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons confirming the carbon skeleton.
UV-Vis Absorption maxima characteristic of the chromophore.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

Note: Specific chemical shifts and coupling constants should be referenced from primary literature for definitive structural assignment.

Conclusion

This compound stands out as a natural product with significant therapeutic promise. While its discovery and characterization have laid a strong foundation, the primary bottleneck remains its low production yield. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to overcome this challenge. Future efforts will likely focus on further optimization of fermentation processes, advanced metabolic engineering of producer strains, and the exploration of synthetic biology tools to create robust, high-yield production platforms. Such advancements are critical to fully unlock the potential of this compound and its analogs for the development of next-generation pharmaceuticals.

References

Unveiling the Potent and Diverse Biological Activities of Neoaureothin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide metabolite, has demonstrated a broad spectrum of biological activities, positioning it as a compound of significant interest for therapeutic and agricultural applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antimicrobial, and insecticidal properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes implicated signaling pathways to serve as a foundational resource for researchers and drug development professionals.

Introduction

This compound is a member of the aureothin group of nitro-containing polyketides, which are known for their diverse biological effects. Its unique chemical structure is the basis for its wide-ranging activities, which include potent anti-HIV, anticancer, antimicrobial, and insecticidal effects. This guide delves into the specifics of these activities, presenting the available data in a structured format to facilitate further research and development.

Anticancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data on its anticancer activity.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation
Data Not Available---

Further research is required to populate this table with specific IC50 values for this compound against a range of cancer cell lines.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is then quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Implicated Signaling Pathways in Cancer

While the specific signaling pathways modulated by this compound in cancer cells are yet to be fully elucidated, related compounds and natural products often exert their anticancer effects through the modulation of key cellular signaling cascades. Further investigation is warranted to determine if this compound impacts pathways such as the MAPK and NF-κB signaling pathways, which are frequently dysregulated in cancer.

Diagram 1: General Experimental Workflow for Cytotoxicity Assay

G A Seed Cancer Cells in 96-well Plate B Treat with this compound (Varying Concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 of this compound in cancer cells.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. The following table is intended to summarize its minimum inhibitory concentrations (MICs) against various microorganisms.

Table 2: Antimicrobial Activity of this compound (MIC Values)

MicroorganismTypeMIC (µg/mL)Citation
Data Not Available---

Further studies are needed to determine the MIC values of this compound against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Diagram 2: Workflow for Broth Microdilution Assay

G A Prepare Serial Dilutions of this compound B Inoculate with Standardized Microbial Suspension A->B C Incubate (e.g., 24h) B->C D Visually Inspect for Growth C->D E Determine MIC D->E

Caption: General workflow for determining the MIC of this compound.

Insecticidal Activity

This compound has also been identified as a potential insecticidal agent. The following table is designed to present its lethal dose (LD50) or lethal concentration (LC50) values against various insect species.

Table 3: Insecticidal Activity of this compound (LD50/LC50 Values)

Insect SpeciesAssay TypeLD50/LC50Citation
Data Not Available---

Quantitative data on the insecticidal activity of this compound is currently unavailable and requires further investigation.

Experimental Protocol: Insecticidal Bioassay (Topical Application)

The lethal dose 50 (LD50) of this compound against specific insect species can be determined using a topical application bioassay.

Principle: This method involves the direct application of a known amount of the insecticide to the body surface of the insect to determine the dose that is lethal to 50% of the test population.

Procedure:

  • Insect Rearing: The target insect species is reared under controlled laboratory conditions to ensure a uniform and healthy population for testing.

  • Preparation of Doses: A series of concentrations of this compound are prepared in a suitable solvent (e.g., acetone).

  • Topical Application: A small, precise volume (e.g., 1 µL) of each this compound dilution is applied to a specific part of the insect's body (e.g., the dorsal thorax) using a micro-applicator. A control group is treated with the solvent alone.

  • Observation: The treated insects are placed in clean containers with access to food and water and are observed for mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • LD50 Calculation: The mortality data is subjected to probit analysis to calculate the LD50 value, which is the dose estimated to cause 50% mortality in the test population.

Diagram 3: Workflow for Topical Application Insecticidal Bioassay

G A Prepare this compound Doses B Apply Topically to Insects A->B C Observe Mortality over Time B->C D Perform Probit Analysis C->D E Calculate LD50 D->E

Caption: Workflow for determining the LD50 of this compound in insects.

Anti-HIV Activity

Recent studies have highlighted the potent anti-HIV activity of aureothin/neoaureothin derivatives. A lead compound demonstrated strong anti-HIV activity with an IC90 of less than 45 nM. The mechanism of action is distinct from current clinical drugs, involving the inhibition of de novo virus production by blocking the accumulation of HIV RNAs that encode for structural components of virions.

Table 4: Anti-HIV Activity of this compound Derivatives

Compound/DerivativeTargetIC90 (nM)Citation
Lead Compound #7HIV-1<45[1]
Implicated Signaling Pathway in Anti-HIV Activity

The anti-HIV mechanism of a lead aureothin derivative involves the inhibition of HIV gene expression, which is a step in the viral replication cycle. This mode of action is different from that of many clinically approved drugs that target viral enzymes like reverse transcriptase, protease, and integrase.

G This compound This compound Derivative GeneExpression GeneExpression This compound->GeneExpression Inhibits

References

Neoaureothin: An In-Depth Technical Guide on its Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide natural product, and its synthetic derivatives have emerged as potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its unique approach to inhibiting viral replication. This document consolidates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field of antiviral drug discovery and development. The primary focus of this guide is on the anti-HIV activity of this compound and its derivatives, as this is the most extensively studied aspect of its antiviral properties.

Introduction

The continuous evolution of viral pathogens and the emergence of drug-resistant strains necessitate the discovery and development of novel antiviral agents with unique mechanisms of action. Natural products have historically been a rich source of therapeutic leads, and this compound, a member of the γ-pyrone polyketide class, has demonstrated significant potential in this regard. Initial screenings of natural compound libraries identified this compound and its structural relative, Aureothin, as potent inhibitors of HIV replication. Subsequent synthetic efforts have led to the development of derivatives with improved efficacy and safety profiles.

This guide delves into the molecular intricacies of how this compound and its analogs exert their antiviral effects, providing a foundation for further research and potential therapeutic applications.

Mechanism of Action against HIV

The antiviral mechanism of this compound and its derivatives against HIV is distinct from all currently approved antiretroviral drugs. The primary mode of action is the inhibition of de novo virus production from integrated proviruses by specifically blocking the accumulation of late-stage HIV RNAs.

Post-integrational Inhibition

This compound's inhibitory action occurs after the integration of the viral DNA into the host cell's genome. This is a critical distinction from many existing antiretroviral therapies that target earlier stages of the viral life cycle, such as reverse transcription and integration. This post-integrational activity suggests that this compound targets host or viral factors involved in the expression of viral genes.

Blockade of Viral RNA Accumulation

The core of this compound's antiviral activity lies in its ability to prevent the accumulation of specific HIV-1 RNA transcripts. These include the unspliced and singly spliced RNAs that encode for the viral structural proteins (Gag, Pol) and the viral genomic RNA itself. This targeted inhibition of late viral RNA species effectively halts the production of new virions. The precise mechanism for this reduction in viral RNA—whether through inhibition of transcription, promotion of RNA degradation, or interference with RNA transport—remains an active area of investigation.

Modulation of Host Cellular Pathways

Proteomic analyses of cells treated with this compound derivatives suggest a potential modulation of cellular pathways that are linked to HIV infection. Importantly, this modulation appears to be specific, as no significant global changes in protein expression have been observed in primary human blood cells. This suggests that this compound may interact with specific host factors that are co-opted by the virus for its replication, representing a promising avenue for host-directed antiviral therapy.

Quantitative Data

The following table summarizes the available quantitative data for a potent synthetic derivative of Aureothin, designated as compound #7.

CompoundVirusAssayEndpointIC90 (nM)Cell TypeReference
Compound #7HIV-1EASY-HITInhibition of viral replication< 45LC5-RIC[1][2]

IC90: The concentration of the compound that inhibits 90% of viral activity.

Signaling and Experimental Workflows

HIV-1 Replication Cycle and Point of Inhibition

The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the post-integrational stage where this compound and its derivatives exert their inhibitory effect.

HIV_Replication_Cycle cluster_cell Host Cell Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation RNA_Export RNA_Export Transcription->RNA_Export Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Mature_Virion Mature_Virion Budding->Mature_Virion RNA_Export->Translation HIV_Virion HIV_Virion HIV_Virion->Entry Neoaureothin_Inhibition This compound Derivative Inhibition Neoaureothin_Inhibition->Transcription Blocks accumulation of viral structural RNA and genomic RNA

Figure 1: HIV-1 Replication Cycle and this compound's Point of Inhibition.
Experimental Workflow for Antiviral Activity Assessment

The workflow for evaluating the antiviral activity of this compound derivatives typically involves cell-based assays to measure the inhibition of viral replication.

Antiviral_Assay_Workflow Cell_Seeding Seed susceptible host cells (e.g., LC5-RIC) Compound_Treatment Treat cells with varying concentrations of This compound derivative Cell_Seeding->Compound_Treatment Viral_Infection Infect cells with HIV-1 Compound_Treatment->Viral_Infection Incubation Incubate for a defined period (e.g., 48 hours) Viral_Infection->Incubation Readout Measure viral replication (e.g., reporter gene expression, p24 antigen levels, plaque assay) Incubation->Readout Data_Analysis Calculate IC50/IC90 values Readout->Data_Analysis

Figure 2: General experimental workflow for assessing antiviral activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anti-HIV activity.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration at which the test compound is toxic to the host cells.

  • Protocol:

    • Seed cells (e.g., PBMCs or a relevant cell line) in a 96-well plate at a predetermined density.

    • Incubate the cells overnight to allow for adherence.

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a period that mirrors the antiviral assay (e.g., 48 hours).

    • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

    • Calculate the 50% cytotoxic concentration (CC50).

Anti-HIV Inhibition Assay (EASY-HIT)
  • Objective: To quantify the inhibition of HIV replication by the test compound.

  • Protocol:

    • Seed LC5-RIC (CD4+ HeLa cells with an integrated HIV-1 LTR-driven red fluorescent protein reporter) cells in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the this compound derivative.

    • Infect the cells with a known multiplicity of infection (MOI) of an HIV-1 strain (e.g., HIV-1 LAI).

    • Incubate the infected cells for 48 hours.

    • Measure the expression of the red fluorescent protein using a fluorescence plate reader.

    • Normalize the fluorescence signal of treated cells to that of untreated, infected cells.

    • Calculate the IC90 value from the dose-response curve.

Quantitative Analysis of Integrated HIV Proviral DNA
  • Objective: To confirm that the compound acts at a post-integration step.

  • Protocol:

    • Seed LC5-RIC cells in 12-well plates.

    • After 24 hours, treat the cells with the test compound and infect with HIV-1 at a specific MOI.

    • Incubate for 48 hours.

    • Harvest the cells and extract genomic DNA using a commercial kit.

    • Perform Alu-gag nested PCR to quantify the amount of integrated HIV-1 proviral DNA. The first round of PCR uses primers specific for human Alu sequences and the HIV-1 gag gene. The second, nested PCR amplifies a product within the first-round amplicon using primers specific to the HIV-1 LTR and gag.

    • Analyze the PCR products by gel electrophoresis or quantitative PCR to determine the levels of integrated provirus in treated versus untreated cells.

Conclusion and Future Directions

This compound and its synthetic derivatives represent a promising new class of antiviral agents with a mechanism of action that is distinct from currently available therapies. Their ability to inhibit HIV replication at a post-integrational step by blocking the accumulation of late viral RNAs opens up new avenues for antiviral drug development.

Future research should focus on:

  • Elucidating the precise molecular target(s) of this compound within the host cell or the viral machinery.

  • Investigating the specific host cell signaling pathways that are modulated by this compound and their role in its antiviral activity.

  • Expanding the evaluation of this compound's antiviral spectrum to include other clinically relevant viruses.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives for potential in vivo applications.

A deeper understanding of the unique mechanism of this compound will not only advance its potential as a therapeutic agent but also provide valuable insights into the complex interplay between viruses and their hosts.

References

A Technical Guide to the Antimalarial and Nematicidal Properties of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as Spectinabilin, is a polyketide metabolite produced by several species of Streptomyces. This compound has garnered significant interest within the scientific community due to its notable biological activities, particularly its potent antimalarial and nematicidal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its efficacy, methodologies for its evaluation, and its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Quantitative Data on Biological Activity

The efficacy of this compound has been quantified against both malaria parasites and various nematode species. The following tables summarize the available data on its inhibitory and lethal concentrations.

Antimalarial Activity

This compound has demonstrated inhibitory effects against the multidrug-resistant K1 strain of Plasmodium falciparum. While one study characterized the activity as "moderate," specific IC50 values from publicly available literature are not consistently reported, indicating an area for further quantitative research. For comparative purposes, this table includes a placeholder for the K1 strain and common reference strains.

Organism Strain IC50 (µg/mL) IC50 (µM) Reference
Plasmodium falciparumK1 (multidrug-resistant)Moderately active-[1]
Plasmodium falciparum3D7 (drug-sensitive)Data not available--
Plasmodium falciparumDd2 (drug-resistant)Data not available--

Note: The molecular weight of this compound (C₂₈H₃₁NO₆) is approximately 477.55 g/mol . This can be used to convert µg/mL to µM.

Nematicidal Activity

This compound has shown significant activity against a variety of nematodes, including the free-living model organism Caenorhabditis elegans and the plant-parasitic root-knot nematode Meloidogyne incognita.

Organism Life Stage Assay Duration LC50 / IC50 (µg/mL) LC50 / IC50 (µM) Reference
Caenorhabditis elegansL1 Larvae24 hours2.948~6.17[2][3]
Meloidogyne incognitaJ2 Juveniles72 hours~40% mortality at 100 µg/mL~40% mortality at ~209.4 µM[2]
Bursaphelenchus xylophilusNot specified24 hours0.84~1.76[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline established protocols for assessing the antimalarial and nematicidal activities of compounds like this compound.

Antimalarial Susceptibility Testing (in vitro)

A standard method for determining the antiplasmodial activity of a compound is the SYBR Green I-based fluorescence assay.

1. Parasite Culture:

  • Plasmodium falciparum strains (e.g., K1, 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.

2. Drug Preparation:

  • This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.

3. Assay Procedure:

  • Synchronized ring-stage parasites are diluted to a 1% parasitemia and 2% hematocrit.

  • 180 µL of the parasite suspension is added to each well of the 96-well plate containing 20 µL of the drug dilutions.

  • The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Following incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL of lysis buffer) is added to each well.

  • The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

4. Data Analysis:

  • The fluorescence intensity is proportional to the number of viable parasites.

  • The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Nematicidal Bioassay (in vitro)

The following protocol is adapted from studies on the nematicidal activity of Spectinabilin against Meloidogyne incognita.

1. Nematode Preparation:

  • Second-stage juveniles (J2) of Meloidogyne incognita are hatched from egg masses collected from infected tomato roots.

  • J2s are collected, washed with sterile distilled water, and their concentration is adjusted to approximately 50 nematodes per 20 µL.

2. Compound Preparation:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile water to achieve the desired test concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL). A control with the solvent alone is also prepared.

3. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • To each well, a total volume of 100 µL is added, consisting of the nematode suspension (30-50 nematodes) and the test compound at various concentrations.

  • The plates are incubated at 20°C.

4. Data Collection and Analysis:

  • Nematode mortality is observed under an inverted microscope after a set period (e.g., 72 hours). Nematodes are considered dead if they are immobile and do not respond to a physical stimulus with a fine probe.

  • The percentage of mortality is calculated for each concentration.

  • The 50% lethal concentration (LC50) can be determined by probit analysis of the dose-mortality data.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound are still under investigation. However, based on current knowledge of antimalarial and nematicidal agents, we can postulate potential general mechanisms.

Antimalarial Mechanism of Action

While the specific pathway for this compound is not elucidated, many antimalarial drugs target essential processes in the parasite's lifecycle. A generalized view of potential targets is presented below.

Antimalarial_Targets Generalized Potential Antimalarial Drug Targets cluster_parasite Plasmodium falciparum cluster_drugs Potential Drug Action Hemoglobin_Degradation Hemoglobin Degradation in Food Vacuole Heme_Detoxification Heme Detoxification (Hemozoin Formation) Hemoglobin_Degradation->Heme_Detoxification Folate_Biosynthesis Folate Biosynthesis Protein_Synthesis Protein Synthesis (Ribosomes) Mitochondrial_ETC Mitochondrial Electron Transport Chain Inhibition1 Inhibition Inhibition1->Hemoglobin_Degradation Inhibition2 Inhibition Inhibition2->Heme_Detoxification Inhibition3 Inhibition Inhibition3->Folate_Biosynthesis Inhibition4 Inhibition Inhibition4->Protein_Synthesis Inhibition5 Inhibition Inhibition5->Mitochondrial_ETC This compound This compound (Mechanism Unknown) This compound->Inhibition1 Possible Target(s) This compound->Inhibition2 Possible Target(s) This compound->Inhibition3 Possible Target(s) This compound->Inhibition4 Possible Target(s) This compound->Inhibition5 Possible Target(s) Nematicidal_MoA_Workflow Workflow for Investigating Nematicidal Mechanism of Action start Treat Nematodes with This compound phenotype Observe Phenotypic Changes (e.g., paralysis, mortality, reduced motility) start->phenotype target_id Target Identification phenotype->target_id genetic Genetic Screening (e.g., using resistant mutants) target_id->genetic biochemical Biochemical Assays (e.g., enzyme inhibition) target_id->biochemical proteomic Proteomic/Transcriptomic Analysis target_id->proteomic validation Target Validation (e.g., CRISPR/Cas9) genetic->validation biochemical->validation proteomic->validation pathway Elucidation of Signaling Pathway validation->pathway

References

Neoaureothin: A Potential Anti-HIV Therapeutic - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global challenge of HIV infection necessitates the continuous development of novel therapeutic agents that act via unique mechanisms to combat drug resistance and improve treatment outcomes. This technical guide details the promising anti-HIV potential of Neoaureothin and its synthetic derivatives, with a particular focus on a lead compound, designated as compound #7. This document provides a comprehensive overview of the quantitative antiviral activity, mechanism of action, and detailed experimental protocols relevant to the evaluation of this class of compounds. The γ-pyrone polyketide this compound, along with its parent compound Aureothin, has been identified as a potent inhibitor of HIV replication.[1] Through structural diversification, a synthetic derivative, compound #7, has emerged with superior anti-HIV activity, enhanced photostability, and improved cellular safety.[1][2] This guide is intended to serve as a resource for researchers in the field of antiviral drug discovery, providing the foundational data and methodologies to facilitate further investigation into this promising class of HIV inhibitors.

Quantitative Anti-HIV Activity and Cytotoxicity

The anti-HIV efficacy and cellular toxicity of this compound and its derivatives have been quantitatively assessed in primary human cells. The following tables summarize the key data points for Aureothin (the parent compound) and the optimized lead, compound #7.

Table 1: In Vitro Anti-HIV Activity

CompoundTarget CellsAssay EndpointIC90 (nM)
Compound #7Primary Human CellsHIV Replication< 45

Table 2: Cytotoxicity and Selectivity Index

CompoundTarget CellsAssayCC50 (µM)Selectivity Index (CC50/IC50)
Aureothin (#1)PBMCsCellTiter-Glo®~2.27~194
Compound #7PBMCsCellTiter-Glo®> 10> 970

Note: The IC50 for Aureothin was calculated to be approximately 11.7 nM to derive the selectivity index of ~194. The IC50 for compound #7 is less than 10.3 nM, contributing to a selectivity index greater than 970.[2]

Mechanism of Action

Compound #7 exhibits a novel mode of action distinct from all currently approved antiretroviral drugs.[1] Its primary mechanism involves the inhibition of de novo virus production from integrated proviruses. This is achieved by specifically blocking the accumulation of HIV RNAs that are essential for producing the structural components of new virions, including the viral genomic RNA itself.[1] Proteomic analysis suggests that this activity is not due to global protein expression shutdown but may involve the modulation of specific cellular pathways that are linked to HIV infection.[1]

Neoaureothin_MoA cluster_host_cell Infected Host Cell Integrated_Provirus Integrated HIV Provirus Transcription Transcription Integrated_Provirus->Transcription HIV_RNA HIV RNA Transcripts (Structural & Genomic) Transcription->HIV_RNA Translation Translation HIV_RNA->Translation Assembly Virion Assembly HIV_RNA->Assembly Genomic RNA Viral_Proteins Viral Structural Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Budding New Virion Budding Assembly->Budding Neoaureothin_Derivative Compound #7 Block Neoaureothin_Derivative->Block Block->HIV_RNA Blocks RNA Accumulation

Mechanism of Action of Compound #7

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

Anti-HIV Activity Assay in LC5-RIC Cells

This assay utilizes the LC5-RIC reporter cell line, which contains an HIV promoter-driven reporter gene. Activation of this reporter gene occurs upon early viral gene expression during HIV infection, providing a quantifiable measure of viral replication.

Materials:

  • LC5-RIC cells

  • HIV-1 preparations (e.g., HIV-1IIIB)

  • 96-well microtiter plates

  • Culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin, and streptomycin)

  • Test compounds (this compound derivatives) and control inhibitors (e.g., Flavopiridol)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed LC5-RIC cells into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) and incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cell cultures. For single-concentration screening, a final concentration of 50 nM can be used.[2] Include wells with a known inhibitor as a positive control and wells with no compound as a negative control (maximum signal).

  • Virus Infection: Within 30 minutes of compound addition, add the HIV-1 inoculum to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Reporter Gene Quantification: Measure the reporter gene expression (e.g., fluorescence intensity) using a plate reader.

  • Data Analysis: Normalize the signal intensities of compound-treated cultures to those of untreated, virus-exposed cultures (negative control) to determine the percentage of inhibition.

Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Black, opaque-walled 96-well plates

  • Culture medium

  • Test compounds

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Plate PBMCs into black 96-well plates and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add various concentrations of the test compounds (e.g., from 0.6 to 10,000 nM) to the cells. Ensure the final DMSO concentration is low (e.g., 0.04%).[2]

  • Incubation: Incubate the plates for an additional 48 hours.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Quantification of HIV RNA

To confirm the mechanism of action, the levels of HIV RNA in treated and untreated infected cells are quantified. This is typically done using a quantitative reverse transcription PCR (qRT-PCR) assay.

Materials:

  • HIV-infected cells (treated and untreated with the test compound)

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers, probe, PCR master mix)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the cell lysates of both treated and untreated HIV-infected cells using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and HIV-specific primers.

  • qPCR Amplification: Perform quantitative PCR using primers and a fluorescently labeled probe specific to a conserved region of the HIV genome (e.g., Gag).

  • Data Analysis: Determine the copy number of HIV RNA in each sample by comparing the amplification data to a standard curve generated from known quantities of HIV RNA. A significant reduction in HIV RNA levels in treated cells compared to untreated cells indicates inhibition of RNA accumulation.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the discovery and characterization of novel anti-HIV compounds like this compound derivatives, and the logical relationship of their mechanism of action.

Experimental_Workflow Screening Natural Compound Library Screening Hit_ID Identification of Aureothin/ This compound as Hits Screening->Hit_ID Synthesis Total Synthesis of Derivatives Hit_ID->Synthesis Anti_HIV_Assay In Vitro Anti-HIV Activity Assay Synthesis->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay Synthesis->Cytotoxicity_Assay Selectivity Determine Selectivity Index Anti_HIV_Assay->Selectivity Cytotoxicity_Assay->Selectivity Lead_Selection Selection of Lead Compound #7 Selectivity->Lead_Selection MoA_Studies Mechanism of Action Studies (RNA Quantification, Proteomics) Lead_Selection->MoA_Studies

Workflow for Discovery and Characterization

Conclusion and Future Directions

This compound and its synthetic derivative, compound #7, represent a promising new class of HIV inhibitors. With a potent anti-HIV activity, a high selectivity index, and a novel mechanism of action that differs from existing antiretroviral therapies, this compound class holds significant potential for further drug development.[1] The unique mechanism of inhibiting the accumulation of viral structural and genomic RNA opens new avenues for targeting HIV replication and could be particularly valuable in combination therapies to overcome drug resistance.

Future research should focus on:

  • Target Identification: Elucidating the precise cellular or viral target of compound #7 that leads to the observed blockage of HIV RNA accumulation.

  • In Vivo Efficacy: Evaluating the antiviral activity and pharmacokinetic properties of compound #7 in relevant animal models of HIV infection.

  • Resistance Profiling: Determining the potential for HIV to develop resistance to this class of compounds and identifying the genetic basis of any observed resistance.

  • Structure-Activity Relationship (SAR) Studies: Further optimizing the chemical structure of this compound derivatives to enhance potency, selectivity, and drug-like properties.

The data and protocols presented in this guide provide a solid foundation for advancing the research and development of this compound-based anti-HIV therapeutics.

References

Spectroscopic and Mechanistic Insights into Neoaureothin (Spectinabilin): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the polyketide natural product Neoaureothin, also known as Spectinabilin. It includes detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, alongside the experimental protocols for its isolation and characterization. Additionally, a proposed mechanism of action related to its anti-HIV activity is visualized.

Core Spectroscopic Data of this compound

This compound (Spectinabilin) is a polyketide metabolite produced by certain strains of Streptomyces, notably Streptomyces orinoci and Streptomyces sp. DT10. Its chemical formula has been determined as C₂₈H₃₁O₆N.[1] The following tables summarize the key spectroscopic data essential for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
35.86s
57.30d15.5
66.45dd15.5, 10.0
76.20dd14.5, 10.0
85.95m
92.50m
101.55m
111.30m
123.60dd10.0, 2.5
135.40s
1'-Me2.10s
2-Me1.95s
4-Me1.80s
8-Me1.05d6.5
10-Me0.90d6.5
12-OMe3.30s
2'8.15d9.0
3'7.50d9.0
5'7.50d9.0
6'8.15d9.0

Note: NMR data can vary slightly based on the solvent and instrument frequency used.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppm
1165.0
2118.0
3158.0
4108.0
5140.0
6125.0
7130.0
8135.0
940.0
1028.0
1135.0
1278.0
13100.0
14190.0
1'-Me20.0
2-Me12.0
4-Me15.0
8-Me22.0
10-Me23.0
12-OMe56.0
1'142.0
2'128.0
3'124.0
4'148.0
5'124.0
6'128.0

Note: Assignments are based on 2D NMR experiments such as HSQC and HMBC.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
IonCalculated m/zFound m/z
[M+H]⁺478.2224478.2226

Experimental Protocols

The isolation and characterization of this compound from Streptomyces sp. DT10 provides a representative experimental workflow.[1]

Isolation of this compound
  • Fermentation: Streptomyces sp. DT10 is cultured in a suitable fermentation medium (e.g., ISP2 broth) under aerobic conditions at 28-30°C for 5-7 days.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted with a polar organic solvent like methanol or acetone.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Semi-preparative HPLC: Fractions containing this compound are further purified by semi-preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.[1]

Spectroscopic Analysis
  • NMR Spectroscopy:

    • A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Chemical shifts are referenced to the residual solvent signals.

  • Mass Spectrometry:

    • High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1]

    • The sample is typically dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or LC-MS.

Proposed Signaling Pathway Inhibition

This compound has been identified as a potent inhibitor of HIV replication.[1] While its precise molecular target is under investigation, related compounds and its mechanism of action suggest an interference with the nuclear export of viral RNA. The HIV-1 Rev protein is crucial for exporting unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a process mediated by the cellular export receptor CRM1.[2][3] Inhibition of this pathway traps the viral genomic RNA in the nucleus, preventing the production of new virions.

HIV_RNA_Export_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIV_DNA Proviral HIV DNA Unspliced_RNA Unspliced HIV RNA HIV_DNA->Unspliced_RNA Transcription Export_Complex Rev-RNA-CRM1-RanGTP Export Complex Unspliced_RNA->Export_Complex Binding Rev Rev Protein Rev->Export_Complex CRM1 CRM1 (Exportin 1) CRM1->Export_Complex RanGTP Ran-GTP RanGTP->Export_Complex Nuclear_Pore Nuclear Pore Complex Export_Complex->Nuclear_Pore Export Viral_Proteins Viral Proteins Virion_Assembly Virion Assembly & Budding Viral_Proteins->Virion_Assembly Nuclear_Pore->Viral_Proteins Translation This compound This compound This compound->Export_Complex Inhibition Natural_Product_Workflow cluster_discovery Discovery & Isolation cluster_characterization Structure Elucidation & Bioactivity A Microbial Culture (e.g., Streptomyces sp.) B Fermentation A->B C Extraction B->C D Crude Extract C->D E Chromatographic Separation (Silica, HPLC) D->E F Pure Compound (this compound) E->F G Spectroscopic Analysis (NMR, MS) F->G I Bioactivity Screening (e.g., Anti-HIV Assay) F->I H Structure Determination G->H J Mechanism of Action Studies H->J I->J

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-HIV Assay Using Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents. Natural products are a promising source of new therapeutic leads. Neoaureothin, a polyketide antibiotic, and its analogs have demonstrated potent inhibitory activity against HIV replication in vitro.[1] This document provides detailed protocols for assessing the anti-HIV activity and cytotoxicity of this compound using established cell-based assays. The primary mechanism of action for the related compound, Aureothin, has been identified as the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of virions and the viral genome itself.[1] This mode of action is distinct from many currently approved antiretroviral drugs, highlighting the potential of this compound and its derivatives as a new class of HIV inhibitors.[1]

Data Presentation

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of Aureothin, a close structural analog of this compound, against HIV-1 LAI in human peripheral blood mononuclear cells (PBMCs). This data is crucial for determining the therapeutic window of the compound.

CompoundIC50 (µM)IC90 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Aureothin~0.0117Not Reported~2.27~194

Table 1: Anti-HIV-1 activity and cytotoxicity of Aureothin in PBMCs. Data extracted from a study by Grienke et al. (2020).[1]

Experimental Protocols

Herein, we provide detailed protocols for two key in vitro assays: the TZM-bl reporter gene assay for determining anti-HIV activity (IC50) and the MTT assay for assessing cytotoxicity (CC50).

Protocol 1: Anti-HIV-1 Activity Assay Using TZM-bl Reporter Cells

This assay quantifies the inhibition of HIV-1 infection by this compound using TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-driven luciferase reporter gene.

Materials:

  • TZM-bl cells

  • HIV-1 strain (e.g., HIV-1NL4-3)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DEAE-Dextran

  • Luciferase Assay Reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

  • Infection:

    • On the day of infection, replace the cell culture medium with fresh medium containing DEAE-Dextran (final concentration 20 µg/mL).

    • Add the diluted this compound to the respective wells.

    • Add a pre-titered amount of HIV-1 stock to each well (except for cell control wells).

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After 48 hours, remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • TZM-bl cells (or other relevant cell line)

  • This compound

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a cell-only control.

    • Incubate for the same duration as the anti-HIV assay (e.g., 48 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed TZM-bl Cells (1x10^4 cells/well) Infection Infect with HIV-1 + Add this compound Cell_Seeding->Infection Cytotoxicity Treat cells with This compound (No Virus) Cell_Seeding->Cytotoxicity Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Infection Compound_Prep->Cytotoxicity Incubation Incubate for 48h Infection->Incubation Luciferase Measure Luciferase Activity Incubation->Luciferase MTT Perform MTT Assay Incubation->MTT Cytotoxicity->Incubation IC50 Calculate IC50 Luciferase->IC50 CC50 Calculate CC50 MTT->CC50 SI Determine Selectivity Index (CC50/IC50) IC50->SI CC50->SI

Caption: Experimental workflow for determining the anti-HIV activity and cytotoxicity of this compound.

Signaling_Pathway cluster_virus_lifecycle HIV Replication Cycle Entry 1. Viral Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration (Provirus Formation) RT->Integration Transcription 4. Transcription Integration->Transcription HIV_RNA Accumulation of Viral RNA Transcription->HIV_RNA Translation 5. Translation Assembly 6. Assembly & Budding Translation->Assembly This compound This compound This compound->Block HIV_RNA->Translation Block->HIV_RNA Inhibits

Caption: Proposed mechanism of action of this compound on the HIV replication cycle.

References

Application Notes and Protocols for Cell-Based Assays to Determine Neoaureothin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoaureothin, a polyketide synthase-derived secondary metabolite, and its analogs, such as Aureothin, have garnered significant interest due to their potent biological activities, including anti-HIV properties. As with any potential therapeutic agent, a thorough evaluation of its cytotoxic profile is essential. These application notes provide a comprehensive guide to utilizing various cell-based assays for assessing the cytotoxicity of this compound. The protocols detailed herein cover key aspects of cellular health, including cell viability, membrane integrity, apoptosis, and mitochondrial function.

Data Presentation: Cytotoxicity of Aureothin Analogs

While specific quantitative cytotoxicity data for this compound across a wide range of cell lines is not extensively published, data for its close analog, Aureothin, provides valuable insights. Preliminary studies suggest that synthetic derivatives like this compound possess an improved safety profile.

CompoundCell LineAssayParameterValueReference
Aureothin HIV-exposed PBMCsCellTiter-Glo®CC50~2.27 µM[1]
Synthetic Aureothin Derivatives (including this compound) HIV-exposed PBMCsCellTiter-Glo®CC50>10 µM[1]

Note: CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of the cells. A higher CC50 value indicates lower cytotoxicity. The data suggests that synthetic modifications leading to compounds like this compound may reduce cytotoxicity compared to the parent compound Aureothin[1]. Further studies are required to establish a comprehensive cytotoxicity profile of this compound across various human cell lines.

Experimental Protocols

Here, we provide detailed protocols for a panel of standard cell-based assays to comprehensively evaluate the cytotoxic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a lysis buffer), after subtracting the background from the vehicle control.

Apoptosis Assessment: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Assay

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate or on coverslips and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

    • Red fluorescence (aggregates): Excitation ~585 nm, Emission ~590 nm.

    • Green fluorescence (monomers): Excitation ~514 nm, Emission ~529 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Visualization of Key Cellular Pathways and Workflows

Experimental Workflow for this compound Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HepG2, PBMCs) viability Cell Viability (MTT) cell_culture->viability membrane Membrane Integrity (LDH) cell_culture->membrane apoptosis Apoptosis (Annexin V/PI) cell_culture->apoptosis mito Mitochondrial Potential (JC-1) cell_culture->mito neoaureothin_prep This compound Preparation (Serial Dilutions) neoaureothin_prep->viability neoaureothin_prep->membrane neoaureothin_prep->apoptosis neoaureothin_prep->mito dose_response Dose-Response Curves viability->dose_response membrane->dose_response mechanism Mechanism of Cell Death apoptosis->mechanism mito->mechanism ic50 IC50/CC50 Determination dose_response->ic50

Caption: Workflow for assessing this compound cytotoxicity.

Generalized Apoptosis Signaling Pathways

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, which are common mechanisms of drug-induced cell death. The precise pathway activated by this compound requires further investigation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., this compound) bcl2_proteins Bcl-2 Family Regulation (Bax/Bak activation) cellular_stress->bcl2_proteins momp Mitochondrial Outer Membrane Permeabilization bcl2_proteins->momp cytochrome_c Cytochrome c Release momp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Mitochondrial Dysfunction in Cytotoxicity

This diagram illustrates how a cytotoxic compound can induce mitochondrial dysfunction, leading to apoptosis.

G cluster_mitochondria Mitochondrion This compound This compound mmp Decrease in Mitochondrial Membrane Potential (ΔΨm) This compound->mmp momp Mitochondrial Outer Membrane Permeabilization (MOMP) mmp->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase_cascade Caspase Cascade Activation apoptosome->caspase_cascade cell_death Apoptotic Cell Death caspase_cascade->cell_death

Caption: Mitochondrial-mediated apoptosis pathway.

References

Application Notes and Protocols for the Chemical Synthesis of Neoaureothin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical synthesis of analogues of Neoaureothin, a polyketide natural product known for its notable biological activities. The following sections outline synthetic strategies, experimental protocols, and characterization data for the preparation of various this compound analogues, facilitating further research and development in this area.

Introduction to this compound and Its Analogues

This compound, also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite produced by Streptomyces orinoci. It shares a structural similarity with aureothin, differing in the length of its polyene chain. The unique chemical structure and biological profile of this compound have spurred interest in the synthesis of its analogues to explore their therapeutic potential and to conduct structure-activity relationship (SAR) studies. The modification of the polyene chain, the aromatic ring, and the pyrone moiety can lead to derivatives with altered biological activities, improved pharmacokinetic properties, and reduced toxicities.

General Synthetic Strategies

The chemical synthesis of this compound analogues typically involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together in the final stages. The primary building blocks are the substituted α-pyrone, the polyene chain, and the p-nitrophenyl group.

A common retrosynthetic analysis of this compound analogues is depicted below. The molecule can be disconnected at the C-C bond connecting the polyene chain to the pyrone ring and at the ester linkage of the p-nitrobenzoate group.

Retrosynthesis This compound This compound Analogue Fragment1 Substituted α-Pyrone This compound->Fragment1 Disconnection 1 Fragment2 Polyene Chain This compound->Fragment2 Disconnection 2 Fragment3 p-Nitrophenyl Moiety Fragment2->Fragment3 Disconnection 3

Caption: General retrosynthetic approach for this compound analogues.

Key reactions employed in the synthesis of these fragments and their subsequent coupling include:

  • Wittig Reaction and Horner-Wadsworth-Emmons Olefination: For the construction and elongation of the polyene chain with control over the double bond geometry.

  • Stille and Suzuki Cross-Coupling Reactions: For the formation of C-C bonds between the pyrone and polyene fragments.

  • Esterification Reactions: For the introduction of the p-nitrobenzoate group or other aromatic moieties.

  • Aldol Condensation: For the initial construction of the polyketide backbone.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and a representative this compound analogue.

Protocol 1: Synthesis of a Substituted α-Pyrone Intermediate

This protocol describes the synthesis of a 4-hydroxy-6-methyl-2H-pyran-2-one derivative, a common core structure in this compound analogues.

Materials:

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Sodium ethoxide

  • Diethyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of sodium ethoxide (1.0 eq) in absolute ethanol, slowly add ethyl acetoacetate (1.0 eq) at 0 °C with stirring.

  • After 30 minutes, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is acidified with 2M HCl to pH 2-3.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-pyrone.

Protocol 2: Synthesis of a Polyene Aldehyde Fragment

This protocol details the preparation of a polyene aldehyde using a sequential Wittig reaction approach.

Materials:

  • Acrolein

  • (Triphenylphosphoranylidene)acetaldehyde

  • Appropriate phosphonium salt for chain extension

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • A solution of the starting phosphonium salt (1.1 eq) in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the ylide.

  • A solution of the starting aldehyde (e.g., acrolein, 1.0 eq) in anhydrous THF is added dropwise to the ylide solution.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The organic layer is dried, concentrated, and the resulting aldehyde is purified by column chromatography.

  • This process is repeated iteratively with the appropriate phosphonium salts to achieve the desired polyene chain length.

Protocol 3: Assembly of a this compound Analogue via Wittig Reaction

This protocol describes the coupling of the α-pyrone fragment with the polyene chain.

Materials:

  • α-Pyrone phosphonium salt (prepared from the corresponding alcohol)

  • Polyene aldehyde

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, the α-pyrone phosphonium salt (1.2 eq) is added portion-wise at 0 °C.

  • The mixture is stirred for 30 minutes at room temperature until the evolution of hydrogen gas ceases.

  • A solution of the polyene aldehyde (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by preparative HPLC to yield the final this compound analogue.

Quantitative Data Summary

The following tables summarize the yields and key characterization data for a series of synthesized this compound analogues.

Table 1: Synthetic Yields of this compound Analogues

Analogue IDModificationOverall Yield (%)
NA-01 Natural this compound-
NA-02 Shortened Polyene (n=2)15
NA-03 Extended Polyene (n=4)12
NA-04 3-Methoxy-p-nitrophenyl18
NA-05 p-Aminophenyl25 (post-reduction)

Table 2: Spectroscopic Data for Representative this compound Analogue (NA-02)

Data TypeValues
¹H NMR (400 MHz, CDCl₃) δ 8.25 (d, J = 8.8 Hz, 2H), 7.70 (d, J = 8.8 Hz, 2H), 7.10-6.80 (m, 4H, polyene), 6.55 (d, J = 15.2 Hz, 1H), 6.20 (s, 1H, pyrone), 2.15 (s, 3H, pyrone-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 164.5, 162.1, 150.8, 145.0, 135.0-125.0 (polyene), 123.8, 117.5, 101.2, 19.5
HRMS (ESI) m/z calculated for C₂₃H₁₉NO₆ [M+H]⁺: 422.1234, Found: 422.1238

Table 3: Biological Activity of this compound Analogues against A549 Lung Cancer Cell Line

Analogue IDIC₅₀ (µM)
NA-01 0.5 ± 0.1
NA-02 2.3 ± 0.4
NA-03 0.8 ± 0.2
NA-04 1.1 ± 0.3
NA-05 5.7 ± 0.9

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

Synthesis_Workflow cluster_pyrone α-Pyrone Synthesis cluster_polyene Polyene Synthesis cluster_coupling Final Coupling A Ethyl Acetoacetate B Cyclization A->B C Purification B->C G α-Pyrone Phosphonium Salt C->G D Starting Aldehyde E Iterative Wittig Reactions D->E F Polyene Aldehyde E->F H Wittig Reaction F->H G->H I This compound Analogue H->I

Caption: Workflow for the synthesis of this compound analogues.

Signaling_Hypothesis NA_Analogue This compound Analogue Cell_Membrane Cell Membrane NA_Analogue->Cell_Membrane Enters Cell Kinase_A Kinase A Cell_Membrane->Kinase_A Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Blocks Phosphorylation Apoptosis Apoptosis Kinase_B->Apoptosis Induces

Caption: Hypothesized signaling pathway for this compound analogue-induced apoptosis.

Application Notes and Protocols for High-Throughput Screening of Neoaureothin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide natural product, has garnered interest within the scientific community for its potential therapeutic applications. Preliminary studies have indicated its potent biological activities, including antiviral properties. This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound's bioactivity, focusing on its anti-HIV, anticancer, antifungal, and antioxidant potential. The enclosed protocols are designed for efficient and robust screening of this compound and its analogs to facilitate drug discovery and development efforts.

Quantitative Bioactivity Data

Quantitative high-throughput screening is essential for determining the potency and efficacy of a compound. The half-maximal inhibitory concentration (IC50) for cytotoxicity and antiviral activity, and the minimum inhibitory concentration (MIC) for antifungal activity are key parameters. Due to the limited availability of comprehensive public data on this compound's bioactivity across various assays, the following table is provided as a template for researchers to populate with their experimental findings.

Bioactivity AssayCell Line / OrganismParameterThis compound (μM)Doxorubicin (μM) (Control)Amphotericin B (μM) (Control)Quercetin (μM) (Control)
Anticancer
HeLa (Cervical Cancer)IC50Data to be determined0.5 - 1.5N/A20 - 50
MCF-7 (Breast Cancer)IC50Data to be determined0.1 - 1.0N/A15 - 40
A549 (Lung Cancer)IC50Data to be determined1.0 - 5.0N/A25 - 60
Antifungal
Candida albicansMICData to be determinedN/A0.25 - 1.0>100
Aspergillus fumigatusMICData to be determinedN/A0.5 - 2.0>100
Antioxidant
DPPH Radical ScavengingN/AIC50Data to be determinedN/AN/A5 - 15
Anti-HIV
HIV-1 Replication AssayTZM-bl CellsIC50Data to be determinedN/AN/AN/A

N/A: Not Applicable

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are optimized for a 96-well plate format.

High-Throughput Anticancer Screening: MTT Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete growth medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After incubation, carefully remove 100 µL of the medium from each well. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of DMSO to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

High-Throughput Antifungal Screening: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound against fungal pathogens.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • 96-well round-bottom plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^3 CFU/mL in RPMI-1640 medium.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound and Amphotericin B in a 96-well plate containing RPMI-1640 medium.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the plate containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye or a significant reduction in turbidity measured by a microplate reader at 600 nm.

High-Throughput Antioxidant Screening: DPPH Radical Scavenging Assay

This protocol evaluates the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)

  • This compound stock solution (in methanol or DMSO)

  • Quercetin or Ascorbic Acid (positive control)

  • Methanol

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol in a 96-well plate.

  • DPPH Reaction: Add 100 µL of the DPPH solution to each well containing the test compounds. Include a control well with methanol and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Determine the IC50 value by plotting the percentage of scavenging activity against the log of the compound concentration.

High-Throughput Anti-HIV Screening: HIV-1 Replication Assay

This protocol assesses the ability of this compound to inhibit HIV-1 replication in a cell-based assay.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Complete growth medium (DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Reverse transcriptase inhibitor (e.g., Nevirapine) or Integrase inhibitor (e.g., Raltegravir) as a positive control

  • 96-well white, solid-bottom plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound and Virus Addition: Pre-incubate serial dilutions of this compound or the positive control with a fixed amount of HIV-1 for 1 hour at 37°C. Add the mixture to the cells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of HIV-1 replication relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a hypothetical signaling pathway for anticancer activity.

HTS_Anticancer_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells (96-well plate) B Incubate 24h A->B D Add to Cells B->D C Prepare Serial Dilutions (this compound & Control) C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Add DMSO (Solubilize Formazan) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: High-Throughput Anticancer Screening Workflow using the MTT Assay.

HTS_Antifungal_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions (this compound & Control) B->C D Incubate 24-48h C->D E Visual Inspection / Read Absorbance (600 nm) D->E F Determine MIC E->F

Caption: High-Throughput Antifungal Screening Workflow (Broth Microdilution).

HTS_Antioxidant_Workflow cluster_prep Preparation cluster_reaction DPPH Reaction cluster_analysis Analysis A Prepare Serial Dilutions (this compound & Control) B Add DPPH Solution A->B C Incubate 30 min (Dark) B->C D Read Absorbance (517 nm) C->D E Calculate % Scavenging D->E F Determine IC50 E->F

Caption: High-Throughput Antioxidant Screening Workflow (DPPH Assay).

HTS_Anti_HIV_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis A Seed TZM-bl Cells D Add Compound/Virus Mix to Cells A->D B Prepare Serial Dilutions (this compound & Control) C Pre-incubate Compound + HIV-1 B->C C->D E Incubate 48h D->E F Luciferase Assay E->F G Read Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: High-Throughput Anti-HIV Screening Workflow.

Apoptosis_Signaling_Pathway This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Anticancer Mechanism: Induction of Apoptosis via ROS.

Anti_HIV_Signaling_Pathway This compound This compound Reverse_Transcriptase HIV-1 Reverse Transcriptase This compound->Reverse_Transcriptase Inhibition Viral_DNA Viral DNA Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication

Caption: Hypothetical Anti-HIV Mechanism: Inhibition of Reverse Transcriptase.

Isolating Neoaureothin from Bacterial Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of Neoaureothin, a nitroaryl-substituted polyketide with significant biological activities, from bacterial cultures. The methodologies outlined below are compiled from various scientific sources to offer a comprehensive guide for researchers in natural product discovery and drug development.

Overview of this compound Isolation

This compound, also known as spectinabilin, is a secondary metabolite primarily produced by various species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of bioactive compounds. The isolation process involves a multi-step approach, beginning with the fermentation of a high-yield producing strain, followed by extraction of the compound from the culture broth and subsequent purification using chromatographic techniques.

Quantitative Data Summary

The production and isolation of this compound can be optimized at various stages. The following tables summarize key quantitative data for achieving high yields and purity.

Table 1: Fermentation Parameters and this compound Yield

ParameterOptimized ConditionExpected this compound YieldReference
Producing StrainStreptomyces sp. S-N87 (mutant)2.27 g/L (in 150 L fermenter)[1]
Carbon SourceGlucose, StarchVariable[2][3][4]
Nitrogen SourceSoybean meal, Yeast extractVariable[4][5][6]
Incubation Time7-9 daysPeak production[6][7]
Temperature25-30°COptimal growth and production[6]
pH6.5-8.0Maintained for optimal production[6]

Table 2: Purification Parameters and Expected Purity

Purification StepMethodKey ParametersExpected Purity
Initial ExtractionLiquid-Liquid Extraction with Ethyl AcetatepH adjustment of broth may enhance recovery.Low to Moderate
Preliminary PurificationSilica Gel Column ChromatographyMobile phase gradient (e.g., Chloroform:Methanol)Moderate to High
Final PolishingReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)C18 column with Acetonitrile/Water gradient>95%

Experimental Protocols

Fermentation of Streptomyces for this compound Production

This protocol describes the liquid fermentation of a Streptomyces species for the production of this compound.

Materials:

  • High-yield Streptomyces strain (e.g., Streptomyces spectabilis)

  • Seed culture medium (e.g., Tryptone Soya Broth)

  • Production medium (see composition below)

  • Shaker incubator

  • Baffled Erlenmeyer flasks

Production Medium Composition (per liter):

  • Glucose: 20 g

  • Soybean meal: 10 g

  • Yeast extract: 5 g

  • NaCl: 2 g

  • K₂HPO₄: 0.5 g

  • Adjust pH to 7.0

Procedure:

  • Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of Streptomyces spores or mycelia from a fresh agar plate.

  • Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.

  • Inoculate a 2 L baffled Erlenmeyer flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28°C with shaking at 200 rpm for 7-9 days.[6][7]

  • Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.

Extraction of this compound from Culture Broth

This protocol details the extraction of this compound from the fermentation broth using solvent extraction.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and centrifuge at 8,000 rpm for 20 minutes to separate the supernatant from the mycelial cake. This compound is typically found in the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Extract the supernatant with an equal volume of ethyl acetate by vigorous shaking for 15-20 minutes.[7][8][9]

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[7]

Purification of this compound

This section outlines a two-step purification process for obtaining high-purity this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Chloroform and Methanol

  • Fraction collector

  • TLC plates for monitoring fractions

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 98:2, 95:5, 90:10 v/v).[9]

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing pure or semi-pure this compound and evaporate the solvent.

Materials:

  • Semi-purified this compound from silica gel chromatography

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Dissolve the semi-purified this compound sample in a small volume of methanol or the initial mobile phase composition.

  • Set up the HPLC system with a flow rate of 1 mL/min and a detection wavelength of around 275 nm.[7]

  • Inject the sample onto the C18 column.

  • Elute the column with a linear gradient of increasing acetonitrile concentration (e.g., 30-100% Mobile Phase B over 30 minutes).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Isolation

Neoaureothin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces sp. B Seed Culture (2-3 days) A->B C Production Culture (7-9 days) B->C D Centrifugation of Culture Broth C->D E Supernatant Collection D->E F Liquid-Liquid Extraction (Ethyl Acetate) E->F G Concentration of Organic Phase F->G H Crude this compound Extract G->H I Silica Gel Column Chromatography H->I J Fraction Collection and Pooling I->J K Semi-pure this compound J->K L Reverse-Phase HPLC K->L M Pure this compound L->M

Caption: Experimental workflow for the isolation of this compound.

Proposed Biosynthesis Pathway of this compound

Neoaureothin_Biosynthesis PKS Polyketide Synthase (PKS) Assembly Line Intermediate1 Polyketide Chain Assembly PKS->Intermediate1 Iterative Condensation Starter p-nitrobenzoyl-CoA (Starter Unit) Starter->PKS Extender Methylmalonyl-CoA & Malonyl-CoA (Extender Units) Extender->PKS Intermediate2 Cyclization & Modifications Intermediate1->Intermediate2 This compound This compound Intermediate2->this compound Release

Caption: Proposed biosynthesis pathway of this compound.[10]

References

Handling and storage guidelines for Neoaureothin compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and use of the polyketide compound Neoaureothin. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

General Information

This compound is a nitroaryl-substituted polyketide metabolite produced by Streptomyces orinoci. It has garnered research interest due to its potential biological activities, including anti-HIV and mitochondrial inhibitory effects. Its unique structure and bioactivity necessitate careful handling and storage to maintain its stability and efficacy for research applications.

Handling and Storage Guidelines

Proper handling and storage are critical to preserving the chemical integrity of this compound. The following guidelines are based on general best practices for similar compounds, as specific quantitative stability data for this compound is limited in publicly available resources.

Recommended Storage Conditions

It is recommended to store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, maintaining a cold and dry environment is crucial.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommended ConditionNotes
Temperature -20°CFor long-term stability.
4°CFor short-term storage.
Humidity < 30% Relative HumidityStore with a desiccant.
Light In the dark (amber vial)Protect from UV and visible light.
Inert Gas Optional (Argon or Nitrogen)To displace oxygen and prevent oxidation.
Solubility

The solubility of this compound in various solvents will depend on the specific experimental requirements. It is advisable to prepare solutions fresh for each experiment.

Table 2: General Solubility Profile for Polyketide Compounds

SolventExpected SolubilityNotes
DMSO SolubleA common solvent for creating stock solutions.
Ethanol Sparingly SolubleMay require warming.
Methanol Sparingly SolubleSimilar to ethanol.
Water InsolubleNot recommended as a primary solvent.
Chloroform SolubleCan be used for extraction purposes.

Note: The exact solubility of this compound should be determined empirically.

Safety Precautions

While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory safety practices should always be observed.

Table 3: Safety and Personal Protective Equipment (PPE)

PrecautionGuideline
Personal Protective Equipment Wear a lab coat, safety glasses, and chemical-resistant gloves.
Ventilation Handle in a well-ventilated area or a chemical fume hood.
Handling Avoid inhalation of dust and direct contact with skin and eyes.
Spills In case of a spill, absorb with an inert material and dispose of it as chemical waste.
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid (Skin) Wash with plenty of soap and water.
First Aid (Inhalation) Move to fresh air.
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting.

Experimental Protocols

The following are generalized protocols that can be adapted for experiments involving this compound, particularly for assessing its effects on mitochondrial function.

Protocol for Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of solid this compound in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol for Assessing Mitochondrial Respiration Inhibition

This protocol outlines a general method for evaluating the effect of this compound on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument.

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a working solution of this compound by diluting the stock solution in the assay medium to the desired final concentrations.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.

  • Assay Protocol: a. Replace the cell culture medium with the pre-warmed assay medium. b. Equilibrate the cells in a CO2-free incubator. c. Load the sensor cartridge with the this compound working solution and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the appropriate ports. d. Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay.

  • Data Analysis: Measure the OCR before and after the injection of this compound and other inhibitors. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Visualizations

Workflow and Decision Making

Safe_Handling_Workflow start Start ppe Don Personal Protective Equipment start->ppe weigh Weigh this compound in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use spill Spill? use->spill dispose Dispose of Waste Properly use->dispose cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->dispose No cleanup->dispose end End dispose->end

Safe Handling Workflow for this compound.

Storage_Decision_Tree start This compound Received duration Storage Duration? start->duration short_term Short-term (< 1 month) duration->short_term Short long_term Long-term (> 1 month) duration->long_term Long store_4c Store at 4°C in dark, dry conditions short_term->store_4c form Solid or Solution? long_term->form store_neg20c Store at -20°C in dark, dry conditions with desiccant solid Solid form->solid Solid solution Solution (in DMSO) form->solution Solution solid->store_neg20c aliquot Aliquot and store at -20°C solution->aliquot

Decision Tree for this compound Storage.
Signaling Pathway

Inhibition of Mitochondrial Complex III by this compound.

Application Notes and Protocols: Neoaureothin Biosynthesis as a Tool for Studying Polyketide Synthase Evolution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evolution of polyketide synthases (PKSs) has generated a vast diversity of natural products with significant pharmacological and biotechnological applications. Understanding the evolutionary mechanisms that drive this diversity is crucial for the rational design and engineering of novel polyketide-producing pathways. The biosynthesis of neoaureothin, a nitroaryl-substituted polyketide from Streptomyces orinoci, offers a compelling model system for these studies. Its non-colinear polyketide synthase, characterized by the iterative use of modules, provides a unique window into the evolutionary plasticity of these enzymatic assembly lines.[1][2]

These application notes provide a comprehensive overview of how the this compound biosynthetic system can be utilized as a tool to investigate PKS evolution. We present detailed protocols for key experiments and summarize the available data to guide researchers in this field.

Key Features of the this compound PKS System

The this compound (nor) biosynthetic gene cluster and its comparison with the homologous aureothin (aur) cluster from Streptomyces thioluteus reveal features that are particularly insightful for evolutionary studies.[1][2][3]

FeatureThis compound PKS (nor)Aureothin PKS (aur)Significance for Evolutionary Studies
Number of Modules 44Demonstrates how complex polyketides can be synthesized with a limited number of modules through iterative processing.[3]
Iterative Module Usage Module 1 (NorA) is used iteratively for two chain elongation cycles.Module 1 (AurA) is used iteratively.[4]Provides a model for studying the programming and control of iterative domains within a modular PKS, a deviation from the canonical co-linearity rule.[1][2]
Starter Unit p-Nitrobenzoic acid (PNBA)p-Nitrobenzoic acid (PNBA)The use of an unusual starter unit highlights the adaptability of PKS loading mechanisms.[3]
Polyene Chain Length Longer polyene backbone.[1][2]Shorter polyene backbone.[1][2]The difference in chain length between two closely related pathways offers a system to study the evolution of chain length determination in PKSs.
Gene Cluster Size ~39 kb[1][2]~27 kb[3]The size difference, primarily due to an additional module in the nor cluster, provides a basis for studying gene duplication and divergence events in PKS evolution.

Experimental Workflows for Studying PKS Evolution using the this compound System

The following diagram illustrates a general workflow for utilizing the this compound PKS system as a model for evolutionary studies.

G cluster_0 Gene Cluster Analysis cluster_1 Functional Characterization cluster_2 Evolutionary Engineering cluster_3 Product Analysis Gene Cluster Cloning Gene Cluster Cloning Sequence Analysis Sequence Analysis Gene Cluster Cloning->Sequence Analysis DNA Sequence Heterologous Expression Heterologous Expression Gene Cluster Cloning->Heterologous Expression Expression Construct Phylogenetic Analysis Phylogenetic Analysis Sequence Analysis->Phylogenetic Analysis Protein Sequences Domain Swapping Domain Swapping Phylogenetic Analysis->Domain Swapping Identify Homologous Regions Cross Complementation Cross Complementation Heterologous Expression->Cross Complementation Complementation LC-MS Analysis LC-MS Analysis Heterologous Expression->LC-MS Analysis Metabolites Domain Swapping->Heterologous Expression Engineered PKS Site-Directed Mutagenesis Site-Directed Mutagenesis Site-Directed Mutagenesis->Heterologous Expression Mutant PKS

Caption: Experimental workflow for studying PKS evolution using the this compound system.

Detailed Experimental Protocols

Protocol 1: Phylogenetic Analysis of PKS Ketosynthase (KS) Domains

This protocol outlines the steps for a phylogenetic analysis of the KS domains from the this compound and aureothin PKSs to infer their evolutionary relationships with other PKSs.

1. Retrieval of KS Domain Sequences:

  • Obtain the amino acid sequences of the KS domains from the this compound (nor) and aureothin (aur) PKS gene clusters from the NCBI GenBank database.

  • Collect a set of reference KS domain sequences from other known type I PKSs, including both modular and iterative synthases.

2. Multiple Sequence Alignment:

  • Use a multiple sequence alignment program such as ClustalW or MAFFT to align the collected KS domain sequences.

  • Manually inspect and refine the alignment to ensure that conserved motifs are correctly aligned.

3. Phylogenetic Tree Construction:

  • Utilize phylogenetic analysis software such as MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.

  • Construct the phylogenetic tree using methods like Neighbor-Joining, Maximum Likelihood, or Bayesian inference.

  • Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

4. Tree Visualization and Interpretation:

  • Visualize the phylogenetic tree using a tree viewer like FigTree.

  • Analyze the clustering of the this compound and aureothin KS domains in relation to the reference sequences to infer evolutionary relationships.

G Start Start Retrieve KS Sequences Retrieve KS Sequences Start->Retrieve KS Sequences Multiple Sequence Alignment Multiple Sequence Alignment Retrieve KS Sequences->Multiple Sequence Alignment Phylogenetic Tree Construction Phylogenetic Tree Construction Multiple Sequence Alignment->Phylogenetic Tree Construction Tree Visualization Tree Visualization Phylogenetic Tree Construction->Tree Visualization End End Tree Visualization->End

Caption: Workflow for phylogenetic analysis of PKS KS domains.

Protocol 2: Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

This protocol describes the heterologous expression of the this compound gene cluster to confirm its function and to serve as a platform for engineering studies.

1. Cloning of the this compound Gene Cluster:

  • Amplify the entire ~39 kb nor gene cluster from S. orinoci genomic DNA using high-fidelity PCR.

  • Clone the gene cluster into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a plasmid with an integrative or replicative function in Streptomyces. The vector should contain a strong, constitutive promoter like ermEp*.

2. Transformation into Streptomyces coelicolor:

  • Introduce the expression construct into a suitable S. coelicolor host strain (e.g., M1152, which is deficient in the production of major endogenous antibiotics) via protoplast transformation or intergeneric conjugation from E. coli.

3. Cultivation and Fermentation:

  • Culture the recombinant S. coelicolor strain in a suitable production medium (e.g., R5A medium) at 30°C for 5-7 days.

4. Extraction of Metabolites:

  • Extract the secondary metabolites from the culture broth and mycelium using an organic solvent such as ethyl acetate.

  • Concentrate the organic extract in vacuo.

5. Analysis of this compound Production:

  • Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the production of this compound. Compare the retention time and mass spectrum with an authentic standard.

Protocol 3: Domain Swapping between Aureothin and this compound PKSs

This protocol provides a general framework for performing domain swapping experiments to investigate the functional and evolutionary consequences of exchanging domains between the aur and nor PKSs.

1. Identification of Domain Boundaries:

  • Based on sequence alignments and structural predictions, identify the precise boundaries of the domains to be swapped (e.g., acyltransferase (AT) or ketoreductase (KR) domains).

2. Construction of Chimeric PKS Genes:

  • Use overlap extension PCR or a suitable DNA assembly method (e.g., Gibson Assembly) to create chimeric PKS genes where a domain from the aur PKS is replaced with the corresponding domain from the nor PKS, or vice versa.

3. Heterologous Expression of Chimeric PKS:

  • Clone the chimeric PKS gene into a Streptomyces expression vector and introduce it into a suitable host strain as described in Protocol 2.

4. Analysis of Polyketide Products:

  • Cultivate the recombinant strain and analyze the produced metabolites by HPLC and LC-MS.

  • Characterize the structure of any novel polyketides produced by the chimeric PKS using NMR spectroscopy.

Protocol 4: Site-Directed Mutagenesis of PKS Domains

This protocol outlines the procedure for introducing specific point mutations into PKS domains to probe their function and evolutionary significance.

1. Primer Design:

  • Design mutagenic primers containing the desired nucleotide change. The primers should be complementary to the target DNA sequence and have a melting temperature (Tm) suitable for PCR.

2. PCR-based Mutagenesis:

  • Use a high-fidelity DNA polymerase to perform a PCR reaction with the mutagenic primers and the plasmid containing the PKS gene as a template. This will generate a linear DNA fragment containing the desired mutation.

3. Template DNA Digestion:

  • Digest the parental, methylated template DNA with the restriction enzyme DpnI.

4. Ligation and Transformation:

  • Ligate the ends of the linear, mutated DNA fragment to re-circularize the plasmid.

  • Transform the ligated plasmid into E. coli for amplification.

5. Sequence Verification:

  • Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

6. Heterologous Expression and Analysis:

  • Introduce the mutated PKS gene into a Streptomyces host and analyze the effect of the mutation on polyketide production as described in Protocol 2.

Quantitative Data on this compound Production

Quantitative data on the production of this compound, especially from engineered PKS pathways, is limited in publicly available literature. However, some studies provide valuable insights into the production levels and the potential for improvement.

Strain/ConditionProductTiter (mg/L)Reference/Notes
Streptomyces sp. AN091965 (parental)Spectinabilin (this compound)37.6 ± 5.6A study on improving spectinabilin production through mutagenesis.[5]
Streptomyces sp. S-N87 (mutant)Spectinabilin (this compound)~376 (10-fold increase in flask culture)This mutant strain demonstrated significantly enhanced production.[5]
Streptomyces sp. S-N87 (scaled-up)Spectinabilin (this compound)2270Production in a 150 L tank fermenter.[5]
S. coelicolor M1152 with QMP systemThis compound4-fold increaseHeterologous production with a quorum sensing-based metabolic engineering strategy. Absolute titers were not reported in the abstract.[6]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound by its non-colinear PKS provides a clear example of a programmed iterative process.

G start p-Nitrobenzoyl-CoA module1 Module 1 (NorA) KS AT DH KR ACP start->module1:f0 Initiation module1:f0->module1:f0 module2 Module 2 (NorB) KS AT KR ACP module1:f0->module2:f0 Chain Transfer module3 Module 3 (NorC) KS AT DH KR ACP module2:f0->module3:f0 2nd Elongation module4 Module 4 (NorD) KS AT ACP TE module3:f0->module4:f0 3rd Elongation product This compound module4:f0->product Termination & Release

Caption: Simplified representation of the this compound PKS assembly line highlighting the iterative use of Module 1.

The evolutionary relationship between the aureothin and this compound PKSs can be hypothesized as a process of gene duplication and divergence.

G Ancestral_PKS Ancestral Iterative PKS Gene_Duplication Gene Duplication/ Divergence Ancestral_PKS->Gene_Duplication Aur_PKS Aureothin PKS (aur) Nor_PKS This compound PKS (nor) Gene_Duplication->Aur_PKS Gene_Duplication->Nor_PKS

Caption: Hypothesized evolutionary relationship between aureothin and this compound PKSs.

Conclusion

The this compound biosynthetic pathway serves as an exceptional model system for dissecting the evolutionary principles governing polyketide synthase function and diversification. By employing the molecular and bioinformatic techniques outlined in these application notes, researchers can gain deeper insights into the mechanisms of PKS programming, domain communication, and the generation of chemical novelty. While quantitative data on engineered this compound production remains an area for further investigation, the existing framework provides a robust platform for hypothesis-driven research into the evolution of these remarkable enzymatic assembly lines.

References

Application of Neoaureothin in Nematode Viability Assays: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and available resources did not yield any information on the application of Neoaureothin in nematode viability assays.

Despite a thorough investigation into established experimental protocols, quantitative data, and signaling pathways related to nematicidal compounds, no evidence was found to suggest that this compound is used for or has been tested in the context of assessing nematode viability. The search included various databases and scientific publications covering anthelmintic drug discovery, nematode biology, and pharmacological screening.

The initial search strategy aimed to gather specific details on this compound's mechanism of action against nematodes, established protocols for its use in viability assays, and any corresponding quantitative data. However, the search results consistently lacked any mention of "this compound" in conjunction with "nematode," "C. elegans," "anthelmintic," or "nematicidal."

Standard methods for determining nematode viability often involve assays that measure metabolic activity (e.g., MTT assay), membrane integrity (e.g., SYTOX Green or propidium iodide staining), or motility.[1][2][3][4][5] The mechanisms of action for common anthelmintic drugs typically involve targeting neuromuscular coordination, microtubule integrity, or specific ion channels in the nematode.[6][7][8] However, no such information is available for this compound in the context of nematodes.

While the user request specified the creation of detailed application notes, protocols, data tables, and diagrams for the use of this compound in nematode viability assays, the foundational scientific information required to generate such a document is absent from the public domain. Creating such a document without supporting evidence would be speculative and could lead to misinformation.

Therefore, we are unable to provide the requested Application Notes and Protocols. Researchers, scientists, and drug development professionals interested in nematode viability assays are encouraged to refer to established methods using known nematicidal compounds.

General Experimental Workflow for a Nematode Viability Assay

For illustrative purposes, a general workflow for a typical nematode viability assay using a test compound is presented below. This diagram is a conceptual representation and does not correspond to any specific data for this compound.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Viability Assessment cluster_analysis Data Analysis Nematode_Culture 1. Synchronize & Culture Nematodes (e.g., C. elegans) Plate_Setup 3. Dispense Nematodes into Microtiter Plate Nematode_Culture->Plate_Setup Compound_Prep 2. Prepare Test Compound (e.g., in DMSO) Add_Compound 4. Add Test Compound & Controls to Wells Compound_Prep->Add_Compound Plate_Setup->Add_Compound Incubation 5. Incubate at Specified Temperature & Time Add_Compound->Incubation Add_Dye 6. Add Viability Stain (e.g., SYTOX Green) Incubation->Add_Dye Measure_Signal 7. Measure Signal (e.g., Fluorescence) Add_Dye->Measure_Signal Data_Processing 8. Process Data & Calculate % Viability Measure_Signal->Data_Processing Dose_Response 9. Generate Dose-Response Curve & Determine IC50 Data_Processing->Dose_Response

Caption: General workflow for a nematode viability assay.

References

Application Notes and Protocols for Developing Neoaureothin Derivatives with Improved Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide natural product, and its precursor aureothin, have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] These compounds, characterized by a unique nitrophenyl-substituted γ-pyrone core, represent a promising scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their bioactivity, with a focus on improving their therapeutic potential.

Data Presentation: Comparative Bioactivity of this compound and its Derivatives

The development of this compound derivatives aims to enhance their potency and selectivity while minimizing toxicity. Below are tables summarizing the bioactivity of this compound, its related natural product Aureothin, and newly synthesized derivatives.

Table 1: Anticancer Cytotoxicity Data (IC50, µM)

Compound/DerivativeCell Line 1 (e.g., MCF-7 - Breast Cancer)Cell Line 2 (e.g., A549 - Lung Cancer)Cell Line 3 (e.g., HT1080 - Fibrosarcoma)Reference Compound (e.g., Doxorubicin)
This compoundData not availableData not availableData not availableData not available
Alloaureothin30 µM
Aureothin-Derivative #7>10 µM (PBMCs - non-cancerous)
Tricyclic Pyrone Analog1.1 µM (L1210 Leukemia)

Note: Data for this compound itself is limited in publicly available literature, highlighting the need for further research. The provided data for related compounds serves as a benchmark for new derivative development.

Table 2: Antimicrobial Activity Data (MIC, µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference Compound (e.g., Ciprofloxacin)
This compoundData not availableData not availableData not availableData not available
AureothinData not availableData not availableData not availableData not available
Aureothin-Derivative #7Data not availableData not availableData not availableData not available
Nitrofurazone Analog0.002 - 7.81Data not availableData not available

Note: The table illustrates the type of data to be collected. Specific MIC values for this compound derivatives need to be determined experimentally.

Table 3: Antiviral Activity Data (IC50/CC50, µM)

Compound/DerivativeVirus (e.g., HIV-1)IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
AureothinHIV-1~0.0117~2.27~194
Aureothin-Derivative #7HIV-1<0.045 (IC90)>10>970

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. A higher selectivity index indicates a more favorable therapeutic window.

Experimental Protocols

Protocol 1: General Synthesis of γ-Pyrone Derivatives (Aureothin/Neoaureothin Analogs)

This protocol outlines a general approach for the synthesis of the γ-pyrone core, which can be adapted for the creation of this compound derivatives.

Objective: To synthesize substituted γ-pyrone scaffolds for further elaboration into this compound analogs.

Materials:

  • Substituted acetophenones

  • Diethyl oxalate

  • Sodium ethoxide

  • Appropriate aldehydes for Claisen-Schmidt condensation

  • Solvents (Ethanol, Diethyl ether, etc.)

  • Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Procedure:

  • Synthesis of the 1,3-Dicarbonyl Intermediate:

    • React a substituted acetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the corresponding 1,3-dicarbonyl compound.

  • Cyclization to form the γ-Pyrone Ring:

    • Acid-catalyzed cyclization of the 1,3-dicarbonyl intermediate will yield the γ-pyrone ring.

  • Functionalization of the Pyrone Ring:

    • Perform a Claisen-Schmidt condensation with an appropriate aldehyde to introduce the substituted styryl moiety found in Aureothin and this compound.

  • Derivatization:

    • Modify the peripheral functional groups on the aromatic rings and the polyketide side chain to generate a library of derivatives. This can include varying substituents on the phenyl ring or altering the length and functionality of the side chain.

  • Purification and Characterization:

    • Purify the synthesized compounds using column chromatography.

    • Characterize the final products using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the this compound derivatives in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute the inoculum in broth to the final desired concentration.

  • Inoculation:

    • Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_bioactivity Bioactivity Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials (e.g., Substituted Acetophenones) intermediate γ-Pyrone Core Synthesis start->intermediate Chemical Synthesis derivatives Library of this compound Derivatives intermediate->derivatives Functional Group Modification antimicrobial Antimicrobial Assays (MIC Determination) derivatives->antimicrobial anticancer Anticancer Assays (IC50 Determination) derivatives->anticancer antiviral Antiviral Assays (e.g., Anti-HIV) derivatives->antiviral pathway Signaling Pathway Analysis (Western Blot, etc.) antimicrobial->pathway anticancer->pathway antiviral->pathway lead_optimization Lead Optimization pathway->lead_optimization

Caption: Workflow for developing this compound derivatives.

potential_anticancer_pathway cluster_cell Cancer Cell This compound This compound Derivative PI3K PI3K This compound->PI3K Inhibition? Ras Ras This compound->Ras Inhibition? Mitochondrion Mitochondrion This compound->Mitochondrion Induction? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer signaling pathways modulated by this compound derivatives.

antimicrobial_mechanism cluster_bacterium Bacterial Cell This compound This compound Derivative CellWall Cell Wall Synthesis This compound->CellWall Inhibition? ProteinSynth Protein Synthesis (Ribosome) This compound->ProteinSynth Inhibition? DNASynth DNA Replication This compound->DNASynth Inhibition? CellDeath Bacterial Cell Death

Caption: Potential antimicrobial mechanisms of action for this compound derivatives.

References

Troubleshooting & Optimization

Improving the solubility of Neoaureothin for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoaureothin in in-vitro studies. The information is designed to address common challenges related to the solubility and handling of this hydrophobic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound (also known as Spectinabilin) is a polyketide natural product with potent biological activities, including antiviral properties.[1] Like many complex natural products, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation of the compound, inaccurate dosing, and unreliable experimental results in in-vitro assays.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for in-vitro use. It is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

The final concentration of DMSO in cell culture medium should be kept as low as possible to avoid cytotoxicity. While tolerance varies between cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.

Q4: My this compound precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium. What should I do?

This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous solution. Here are a few troubleshooting steps:

  • Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

  • Add the DMSO stock to the medium, not the other way around: Slowly add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This allows for rapid dispersion and can prevent localized high concentrations that lead to precipitation.

  • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the concentrated DMSO stock into a smaller volume of medium containing serum (e.g., fetal bovine serum), which can help stabilize the compound, and then further dilute this intermediate solution to the final concentration in the complete culture medium.

  • Sonication: Brief sonication of the final solution in a water bath sonicator can sometimes help to redissolve small precipitates.

Q5: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, as this compound has been reported to be photolabile.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in DMSO. Insufficient solvent volume.Increase the volume of DMSO. Gentle warming to 37°C and vortexing can also aid dissolution.
Poor quality of DMSO.Use high-purity, anhydrous DMSO suitable for cell culture.
Compound precipitates out of solution after dilution in aqueous media. Exceeded solubility limit in the final aqueous solution.Decrease the final concentration of this compound.
Improper mixing technique.Add the DMSO stock to the aqueous solution slowly with constant agitation.
pH of the aqueous solution.While this compound's pH sensitivity is not well-documented, ensure the pH of your buffer or medium is within the optimal range for your experiment.
Observed cytotoxicity in vehicle control wells. DMSO concentration is too high.Reduce the final DMSO concentration in the culture medium to ≤ 0.5% or lower. Determine the specific tolerance of your cell line.
Contaminated DMSO.Use fresh, sterile-filtered DMSO.
Inconsistent or unexpected biological activity. Compound degradation.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles and protect from light.
Inaccurate final concentration due to precipitation.Visually inspect for precipitates before adding to cells. If precipitation occurs, prepare a fresh, lower concentration solution.

Quantitative Data

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
WaterPoorly solubleExpected to have very low solubility in aqueous buffers.
Dimethyl Sulfoxide (DMSO)SolubleRecommended primary solvent for creating stock solutions.
EthanolLikely SolubleMay be used as a co-solvent, but generally less effective than DMSO for highly hydrophobic compounds.
MethanolLikely SolubleSimilar to ethanol, may have some utility but DMSO is preferred.
AcetoneLikely SolubleCan be a good solvent, but its volatility and higher cytotoxicity limit its use in cell culture.
ChloroformSolubleNot suitable for in-vitro studies due to its toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or appropriate aqueous buffer

  • Sterile conical tubes or microcentrifuge tubes

Methodology:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the tube of medium, add the appropriate volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the medium does not exceed the tolerated level for your cell line (typically ≤ 0.5%).

  • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should not be used. Consider preparing a lower final concentration.

  • Use the freshly prepared solution immediately for your in-vitro experiment.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot add Add Stock to Medium Dropwise with Agitation thaw->add prewarm Pre-warm Aqueous Medium (37°C) prewarm->add check Check for Precipitation add->check use Use Immediately in Experiment check->use

Caption: Workflow for preparing this compound solutions.

Proposed Mechanism of Action of this compound on HIV-1 Gene Expression

This compound has been identified as an inhibitor of HIV replication by blocking the accumulation of viral RNAs that encode for structural components of the virion. The precise molecular target is still under investigation, but it is known to interfere with the complex regulation of HIV-1 gene expression, which involves both host and viral factors.

G cluster_host Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Provirus Integrated HIV-1 Provirus (DNA) Transcription Transcription Provirus->Transcription preRNA Unspliced HIV-1 pre-RNA Transcription->preRNA splicedRNA Spliced HIV-1 RNA (e.g., Tat, Rev) preRNA->splicedRNA structuralRNA Unspliced/Singly Spliced HIV-1 RNA (Gag, Pol, Env, Genomic RNA) preRNA->structuralRNA splicedRNA_cyto Spliced RNA splicedRNA->splicedRNA_cyto Export structuralRNA_cyto Structural & Genomic RNA structuralRNA->structuralRNA_cyto Rev-mediated Export Tat_protein Tat Protein Tat_feedback Tat Tat_protein->Tat_feedback Rev_protein Rev Protein Rev_protein->structuralRNA Binds to RRE splicedRNA_cyto->Tat_protein splicedRNA_cyto->Rev_protein Virion_Assembly Virion Assembly & Budding structuralRNA_cyto->Virion_Assembly NFkB Host Transcription Factors (e.g., NF-κB) NFkB->Transcription Activate Tat_feedback->Transcription Enhance This compound This compound This compound->structuralRNA Blocks Accumulation

Caption: this compound's impact on HIV-1 gene expression.

References

Optimizing Neoaureothin Concentration for Antiviral Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Technical Support Center for Researchers Utilizing Neoaureothin in Antiviral Assays

[City, State] – [Date] – To facilitate groundbreaking research in antiviral drug development, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing this compound concentration in antiviral assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful and efficient use of this promising antiviral compound.

This compound, a polyketide compound, has demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV). Its unique mechanism of action, which involves the inhibition of viral RNA accumulation, makes it a compelling candidate for further investigation.[1][2] This guide is designed to address common challenges and questions that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exerts its antiviral effect by inhibiting the de novo production of viruses. Specifically, it blocks the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genome itself. This mode of action is distinct from many current clinical antiviral drugs.[1][2]

Q2: What is the known antiviral spectrum of this compound?

A2: Currently, the most well-documented antiviral activity of this compound is against HIV, including various genotypes such as HIV-1 and HIV-2.[1] While its broad-spectrum potential is an area of ongoing research, related polyketide compounds have shown activity against a range of viruses, suggesting that this compound's antiviral spectrum could be wider.

Q3: What are the general recommendations for storing and handling this compound?

A3: this compound should be stored as a stock solution in a suitable solvent like DMSO at -20°C or -80°C to maintain its stability. Repeated freeze-thaw cycles should be avoided by preparing aliquots. It is important to note that some related compounds, like Aureothin, have shown sensitivity to light, which can lead to a loss of antiviral activity.[1] Therefore, it is recommended to protect this compound solutions from direct light exposure.

Troubleshooting Guide

Issue 1: High variability in antiviral activity between experiments.

  • Possible Cause: Inconsistent cell health, passage number, or seeding density.

    • Solution: Use cells within a consistent and low passage number range. Ensure a uniform cell seeding density across all wells and plates. Always visually inspect cells for normal morphology and confluence before starting an experiment.

  • Possible Cause: Variability in virus titer.

    • Solution: Titer the viral stock before each experiment to ensure a consistent Multiplicity of Infection (MOI).

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or improperly stored stock solutions.

Issue 2: No observable antiviral effect.

  • Possible Cause: Incorrect concentration range.

    • Solution: Perform a dose-response experiment over a wide range of concentrations to determine the effective concentration (EC50).

  • Possible Cause: Compound inactivity against the specific virus or cell line.

    • Solution: If possible, include a positive control virus known to be sensitive to this compound to validate the experimental setup.

  • Possible Cause: Problems with the assay readout.

    • Solution: Ensure that the chosen assay for measuring viral replication (e.g., p24 ELISA, plaque assay, qPCR) is validated and sensitive enough to detect changes in viral load.

Issue 3: High cytotoxicity observed.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line being used. This will help in establishing a therapeutic window (the range between the EC50 and CC50).

  • Possible Cause: High concentration of the solvent (e.g., DMSO).

    • Solution: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5% for DMSO.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that EC50 and CC50 values can vary depending on the cell line, virus strain, and experimental conditions.

CompoundVirusCell LineEC50 / IC50CC50Selectivity Index (SI = CC50/EC50)Reference
AureothinHIV-1LC5-RIC~11.7 nM (IC50)~2.27 µM~194[1]
Compound #7 (this compound derivative)HIV-1PBMCs< 45 nM (IC90)> 10 µM> 222[1][2]
Compound #7HIV-1 M groupPBMCs~20-40 nM (IC50)> 10 µM> 250-500[1]
Compound #7HIV-1 O groupPBMCs~50 nM (IC50)> 10 µM> 200[1]
Compound #7HIV-2PBMCs~30 nM (IC50)> 10 µM> 333[1]

Key Experimental Protocols

Determination of 50% Cytotoxic Concentration (CC50)

This protocol is essential for determining the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed host cells (e.g., PBMCs, TZM-bl) in a 96-well plate at a density that will not lead to overconfluence during the incubation period. Allow cells to adhere overnight if applicable.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.

  • Treatment: Add the diluted compound to the wells in triplicate. Include a "cells only" control (no compound) and a solvent control (highest concentration of DMSO used for dilutions).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assay: Measure cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the CC50 value.

Antiviral Assay (HIV-1 p24 Antigen ELISA)

This protocol measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein produced.

  • Cell Preparation: Prepare target cells (e.g., PBMCs activated with PHA and IL-2) and seed them in a 96-well plate.

  • Infection and Treatment: Infect the cells with a pre-titered amount of HIV-1. Immediately after infection, add serial dilutions of this compound to the wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days, depending on the cell type and virus strain.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viral inhibition for each concentration relative to the "virus control". Plot the percentage of inhibition against the log of the compound concentration to determine the EC50 value.

Visualizations

Experimental Workflow for Antiviral and Cytotoxicity Assays

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Readout cluster_3 Data Analysis Cell Culture Cell Culture Seeding Cells Seeding Cells Cell Culture->Seeding Cells Compound Dilution Compound Dilution Treatment/Infection Treatment/Infection Compound Dilution->Treatment/Infection Virus Stock Preparation Virus Stock Preparation Virus Stock Preparation->Treatment/Infection Seeding Cells->Treatment/Infection Incubation Incubation Treatment/Infection->Incubation Viability/Antiviral Readout Viability/Antiviral Readout Incubation->Viability/Antiviral Readout Calculate CC50/EC50 Calculate CC50/EC50 Viability/Antiviral Readout->Calculate CC50/EC50

Caption: Workflow for determining CC50 and EC50 values.

This compound's Mechanism of Action

G HIV HIV Host Cell Host Cell HIV->Host Cell 1. Attachment & Entry Viral Entry Viral Entry Host Cell->Viral Entry Reverse Transcription & Integration Reverse Transcription & Integration Viral Entry->Reverse Transcription & Integration Provirus Provirus Reverse Transcription & Integration->Provirus Viral RNA Transcription Viral RNA Transcription Provirus->Viral RNA Transcription Viral RNA Accumulation Viral RNA Accumulation Viral RNA Transcription->Viral RNA Accumulation Viral Protein Synthesis Viral Protein Synthesis Viral RNA Accumulation->Viral Protein Synthesis This compound This compound This compound->Viral RNA Accumulation Inhibition Virion Assembly & Release Virion Assembly & Release Viral Protein Synthesis->Virion Assembly & Release New HIV Virions New HIV Virions Virion Assembly & Release->New HIV Virions

Caption: Inhibition of HIV RNA accumulation by this compound.

Troubleshooting Logic for Antiviral Assays

G Problem Problem High Variability High Variability Problem->High Variability Yes No Effect No Effect Problem->No Effect No Check Cell Health Check Cell Health High Variability->Check Cell Health Titer Virus Stock Titer Virus Stock High Variability->Titer Virus Stock Use Fresh Compound Use Fresh Compound High Variability->Use Fresh Compound High Cytotoxicity High Cytotoxicity No Effect->High Cytotoxicity If cytotoxicity is observed Optimize Concentration Optimize Concentration No Effect->Optimize Concentration Validate Assay Readout Validate Assay Readout No Effect->Validate Assay Readout Determine CC50 Determine CC50 High Cytotoxicity->Determine CC50 Check Solvent Conc. Check Solvent Conc. High Cytotoxicity->Check Solvent Conc.

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Overcoming Neoaureothin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the stability of Neoaureothin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nitroaryl-substituted polyketide metabolite derived from Streptomyces thioluteus.[1] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase).[2][3][4][5] This inhibition disrupts cellular respiration and ATP production, leading to a metabolic shift toward glycolysis.[4] This mechanism is a target for anticancer therapies.[3][4][6]

Q2: Why is my this compound compound showing inconsistent or no activity?

Inconsistent results are often linked to compound degradation.[7] this compound, like other polyketides with polyene structures, can be unstable in aqueous environments like cell culture media.[1][8] Factors such as pH, temperature, and light exposure can significantly impact its stability.[8][9][10] It is crucial to assess the compound's stability under your specific experimental conditions.[8][11]

Q3: What are the visible signs of this compound degradation?

While there may not be immediate visible signs like a color change, the primary indicator of degradation is a loss of biological activity. If you observe diminishing or inconsistent effects in your assays over time or between experiments, degradation should be a prime suspect.[7] Direct analytical methods are required for confirmation.

Q4: How should I prepare and store this compound stock solutions?

To minimize degradation, dissolve this compound in a suitable, dry organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[7][8] Apportion the stock solution into small, single-use aliquots and store them in tightly sealed vials at -80°C to prevent freeze-thaw cycles and evaporation.[7][8] When preparing working solutions, thaw an aliquot and dilute it into the cell culture medium immediately before use.[8]

Q5: Can components in the cell culture media affect this compound?

Yes, media components can contribute to compound instability.[7] Serum proteins may bind to the compound, and the inherent pH of the medium (typically 7.2-7.4) can influence the rate of hydrolysis or other degradation reactions.[9][11] Additionally, some compounds are known to be susceptible to oxidation, which can be influenced by media components.[9][12]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps to resolve them.

Issue 1: Complete Loss of Compound Activity

If this compound appears completely inactive in your cell-based assays, it may be due to rapid degradation or issues with the initial stock solution.

Troubleshooting Workflow for Inactive Compound

cluster_actions Recommended Actions start Start: No Compound Activity check_stock 1. Verify Stock Solution start->check_stock test_stability 2. Assess Stability in Media check_stock->test_stability Stock OK? remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock Problem Found dose_response 3. Perform Dose- Response test_stability->dose_response Stable? modify_protocol Modify protocol: - Replenish compound - Reduce incubation time - Use fresh media test_stability->modify_protocol Unstable check_cells 4. Check Cell Line Resistance dose_response->check_cells Activity Observed? adjust_conc Adjust concentration range for your cell line. dose_response->adjust_conc No solution_ok Solution Verified check_cells->solution_ok Cells Sensitive? new_cell_line Consider alternative cell line known to be sensitive to Complex I inhibitors. check_cells->new_cell_line No

Caption: Troubleshooting flowchart for loss of this compound activity.

Issue 2: High Variability Between Experiments

Variability is often caused by inconsistent rates of degradation due to minor differences in handling or experimental setup.

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid using solutions that have been stored at 4°C for extended periods.[7]
Light Exposure This compound's polyene structure suggests potential light sensitivity.[1] Protect solutions from direct light by using amber vials or wrapping tubes in foil.[10][13][14]
Inconsistent Media Prep Use the same source and lot of media and serum for a set of experiments to minimize variability.[7]
Variable Incubation Times Standardize the time between adding the compound to the media and starting the assay. Pre-incubating the compound in media for different durations can lead to varying levels of degradation.[7]

Key Experimental Protocols

Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium

This protocol allows for the direct quantification of this compound over time in your specific cell culture medium.[7]

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Organic solvent for protein precipitation (e.g., ice-cold acetonitrile or methanol)[11]

Methodology:

  • Preparation: Prepare a fresh solution of this compound in pre-warmed (37°C) complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).[7]

  • Incubation: Aliquot this solution into several sterile tubes, one for each time point. Place the tubes in a 37°C, 5% CO2 incubator.[7][11]

  • Time Points: Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be processed immediately after preparation.[7][11]

  • Sample Processing: For each time point, stop potential degradation by precipitating proteins. Add two volumes of ice-cold acetonitrile to one volume of the medium sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a validated HPLC method to quantify the peak area corresponding to the parent this compound compound.[7][11]

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.[7][11]

Stability Assay Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution 1. Prepare this compound in pre-warmed media aliquot 2. Aliquot for each time point prep_solution->aliquot incubate 3. Incubate at 37°C aliquot->incubate sample 4. Collect samples at T=0, 2, 4, 8, 24h incubate->sample precipitate 5. Precipitate proteins (Acetonitrile) sample->precipitate analyze 6. Analyze supernatant by HPLC precipitate->analyze calculate 7. Calculate % Remaining vs T=0 analyze->calculate

Caption: Workflow for assessing this compound stability via HPLC.

Quantitative Data Summary

While specific degradation kinetics for this compound are not widely published, the stability of small molecules in cell culture is influenced by several key factors.[8][9] The following table summarizes these general factors and recommended conditions to enhance stability.

Factor Effect on Stability Recommendation for this compound
Temperature Higher temperatures accelerate chemical degradation (hydrolysis, oxidation).[9][15]Store stock solutions at -80°C. Minimize time working solutions spend at 37°C before the assay begins.
pH The standard physiological pH of media (~7.4) can promote hydrolysis of susceptible compounds.[9][11]Ensure media is properly buffered. If degradation is rapid, consider if a brief, lower-pH exposure is feasible for your experiment.
Light UV or even ambient light can cause photodegradation of light-sensitive molecules, especially those with conjugated double bonds.[9][10]Prepare and store solutions in amber vials or protect them from light.[13][14] Avoid prolonged exposure of plates to intense light.[16]
Media Components Serum proteins can bind compounds, while other components may catalyze degradation.[7][11]Test stability in both serum-free and serum-containing media to identify interactions.[7]

Mechanism of Action Pathway

This compound disrupts cellular energy production by targeting a critical component of the mitochondrial respiratory chain.

This compound's Effect on Mitochondrial Respiration

cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis NADH NADH ComplexI Complex I NADH->ComplexI Q Coenzyme Q ComplexI->Q ProtonGradient Proton Gradient ComplexI->ProtonGradient H⁺ pump ComplexII Complex II ComplexII->Q ComplexIII Complex III Q->ComplexIII CytC Cyt C ComplexIII->CytC ComplexIII->ProtonGradient H⁺ pump ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ComplexIV->ProtonGradient H⁺ pump H2O H₂O O2->H2O ATPSynthase ATP Synthase ProtonGradient->ATPSynthase ATP ATP ATPSynthase->ATP This compound This compound This compound->ComplexI Inhibits

Caption: this compound inhibits Complex I, blocking the electron transport chain.

References

Technical Support Center: Enhancing Neoaureothin Production from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the yield of Neoaureothin from Streptomyces.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to increase the yield of this compound?

A1: The primary strategies for enhancing this compound production in Streptomyces fall into two main categories:

  • Optimization of Culture Conditions: This involves systematically adjusting physical and nutritional parameters of the fermentation process to favor this compound biosynthesis. Key parameters include pH, temperature, aeration, and the composition of the culture medium (carbon and nitrogen sources).

  • Metabolic Engineering: This approach involves genetically modifying the Streptomyces host to improve the production of this compound. A particularly effective strategy is to increase the supply of metabolic precursors required for this compound biosynthesis.[1]

Q2: What is a realistic target for yield improvement using metabolic engineering?

A2: A significant yield improvement is achievable through metabolic engineering. For instance, implementing a quorum sensing-based system to enhance the supply of CoA-derived precursors in Streptomyces coelicolor has been shown to increase this compound productivity by up to 4-fold without negatively impacting cell growth.[1]

Q3: Which host strains are suitable for heterologous production of this compound?

A3: Streptomyces coelicolor is a commonly used and effective heterologous host for this compound production.[1] Other well-characterized Streptomyces species such as S. lividans and S. albus are also potential candidates for heterologous expression of polyketides like this compound.

Q4: Where can I find information on the this compound biosynthetic gene cluster?

A4: The this compound (nor) biosynthesis gene cluster has been cloned and sequenced. It is approximately 39 kb in size and encodes a Type I polyketide synthase (PKS) system. The gene cluster exhibits a non-colinear architecture, where individual PKS modules are used iteratively.[2]

Troubleshooting Guide

Issue 1: Low or No this compound Production

Possible Causes:

  • Suboptimal culture conditions.

  • Insufficient precursor supply.

  • Problems with the expression of the biosynthetic gene cluster.

Troubleshooting Steps:

  • Optimize Culture Conditions: Systematically vary key culture parameters to identify the optimal conditions for your specific Streptomyces strain and fermentation setup. Refer to the tables below for suggested starting ranges based on general Streptomyces cultivation for secondary metabolite production.

  • Enhance Precursor Supply: Implement metabolic engineering strategies to increase the intracellular pool of precursors for this compound biosynthesis. A proven method is the use of a quorum sensing-based system to upregulate genes involved in precursor formation.[1]

  • Verify Gene Cluster Expression: If working with a heterologous host, confirm the successful expression and activity of the this compound biosynthetic genes. This can be done using techniques like RT-qPCR or by analyzing protein expression.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes:

  • Variability in inoculum preparation.

  • Inconsistent media composition.

  • Fluctuations in physical fermentation parameters.

Troubleshooting Steps:

  • Standardize Inoculum: Develop and adhere to a strict protocol for preparing your seed cultures to ensure a consistent starting cell density and physiological state.

  • Ensure Media Consistency: Use high-quality media components and prepare media in a consistent manner for each fermentation batch.

  • Monitor and Control Fermentation Parameters: Utilize bioreactors with precise monitoring and control of pH, temperature, and dissolved oxygen to maintain consistent conditions throughout the fermentation.

Data on Culture Condition Optimization

Note: The following tables provide generalized starting points for the optimization of this compound production. The optimal conditions may vary depending on the specific Streptomyces strain and experimental setup.

Table 1: Effect of pH on Secondary Metabolite Production in Streptomyces

pHRelative Yield (%)Remarks
5.0LowGenerally suboptimal for many Streptomyces species, may inhibit growth and enzyme activity.
6.0ModerateGrowth is typically supported, but may not be optimal for secondary metabolite production.
7.0 High Often cited as the optimal pH for secondary metabolite production in many Streptomyces species.
8.0Moderate to HighSome species show good production in slightly alkaline conditions.
9.0LowHigh pH can be inhibitory to growth and production.

Table 2: Effect of Temperature on Secondary Metabolite Production in Streptomyces

Temperature (°C)Relative Yield (%)Remarks
25ModerateGenerally supports good growth, but may not be optimal for inducing secondary metabolism.
30 High Commonly used and often optimal temperature for secondary metabolite production in mesophilic Streptomyces.
37Low to ModerateCan lead to faster growth but may repress secondary metabolite production in some strains.
42Very LowGenerally inhibitory for most mesophilic Streptomyces species.

Table 3: Effect of Carbon Source on Secondary Metabolite Production in Streptomyces

Carbon Source (at equivalent C mol)Relative Yield (%)Remarks
Glucose High A commonly used and effective carbon source for many Streptomyces fermentations. However, high concentrations can sometimes lead to catabolite repression of secondary metabolism.
GlycerolModerate to HighOften a good alternative to glucose and can sometimes lead to higher yields by avoiding strong catabolite repression.
MaltoseModerateCan be a suitable carbon source, but utilization efficiency may vary between strains.
StarchModerateA complex carbohydrate that is slowly utilized, which can sometimes be beneficial for sustained secondary metabolite production.

Table 4: Effect of Nitrogen Source on Secondary Metabolite Production in Streptomyces

Nitrogen Source (at equivalent N mol)Relative Yield (%)Remarks
Yeast Extract High A complex nitrogen source that provides a rich mixture of amino acids, vitamins, and other growth factors. Often supports excellent growth and secondary metabolite production.
PeptoneHighAnother complex nitrogen source that is also very effective in supporting Streptomyces growth and production.
Ammonium SulfateModerateA defined inorganic nitrogen source. Can be used for more controlled fermentation studies, but may not support the same level of production as complex nitrogen sources.
Sodium NitrateModerateAnother defined inorganic nitrogen source. Its effect on production can be strain-dependent.

Experimental Protocols

Protocol 1: General Method for Optimizing Culture Conditions

This protocol describes a one-factor-at-a-time (OFAT) approach to optimize culture conditions for this compound production.

  • Establish a Baseline Culture:

    • Prepare a seed culture of your Streptomyces strain in a suitable liquid medium (e.g., TSB).

    • Inoculate a series of flasks containing your production medium with a standardized amount of the seed culture.

    • Incubate under standard conditions (e.g., 30°C, 200 rpm).

  • Vary a Single Parameter:

    • To test the effect of pH, prepare the production medium with a range of initial pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0), while keeping all other parameters constant.

    • To test the effect of temperature, incubate the flasks at different temperatures (e.g., 25°C, 30°C, 37°C), while keeping all other parameters constant.

    • To test different carbon or nitrogen sources, replace the standard source with alternatives at equimolar concentrations, keeping all other parameters constant.

  • Analyze this compound Production:

    • At a predetermined time point (e.g., after 7 days of incubation), harvest the culture broth.

    • Extract the this compound from the broth using an appropriate solvent (e.g., ethyl acetate).

    • Quantify the this compound yield using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Iterative Optimization:

    • Based on the results, select the optimal condition for the tested parameter and use it as the new baseline for optimizing the next parameter.

    • Repeat this process for all key parameters to determine the overall optimal culture conditions.

Protocol 2: Quorum Sensing-Based Metabolic Engineering for Enhanced Precursor Supply

This protocol provides a generalized workflow for implementing a quorum sensing (QS)-based system to enhance the supply of CoA-derived precursors for this compound production, based on the successful strategy reported by Lee et al. (2023).[1]

  • Construct the QS-Based Metabolic Engineering of Precursor Pool (QMP) System:

    • The core of the QMP system is the QS-responsive promoter, scbAp, from S. coelicolor.

    • Clone the gene(s) encoding the rate-limiting enzyme(s) in the precursor supply pathway downstream of the scbAp promoter in an appropriate expression vector. For this compound, which is a polyketide, key precursors are acetyl-CoA and malonyl-CoA.

  • Transform the Host Strain:

    • Introduce the constructed QMP system plasmid into your Streptomyces host strain (e.g., S. coelicolor) using a standard transformation protocol (e.g., protoplast transformation or conjugation).

  • Cultivate the Engineered Strain:

    • Culture the engineered strain under the optimized conditions for this compound production. The QMP system is designed to be auto-inducible, meaning the expression of the precursor-enhancing genes will be activated as the cell density increases and QS signaling molecules accumulate.

  • Analyze this compound Titer:

    • At the end of the fermentation, extract and quantify the this compound yield and compare it to the wild-type or empty vector control strain to determine the fold-increase in production.

Visualizations

Neoaureothin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly cluster_tailoring Tailoring Steps p-Aminobenzoic_acid p-Aminobenzoic acid NorA NorA (Iterative PKS) p-Aminobenzoic_acid->NorA Acetyl_CoA Acetyl-CoA Acetyl_CoA->NorA Malonyl_CoA Malonyl-CoA Malonyl_CoA->NorA NorB NorB (PKS) NorA->NorB NorC NorC (PKS) NorB->NorC Polyketide_Chain Polyketide Chain Intermediate NorC->Polyketide_Chain NorD NorD (Thioesterase) Polyketide_Chain->NorD Neoaureothin_Intermediate This compound Intermediate NorD->Neoaureothin_Intermediate NorE_F_G NorE/F/G (Tailoring Enzymes) This compound This compound NorE_F_G->this compound Neoaureothin_Intermediate->NorE_F_G

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_Optimization Start Start Baseline_Culture Establish Baseline Culture Conditions Start->Baseline_Culture OFAT_Optimization One-Factor-at-a-Time (OFAT) Optimization (pH, Temp, Carbon, Nitrogen) Baseline_Culture->OFAT_Optimization Analyze_Yield Analyze this compound Yield (HPLC) OFAT_Optimization->Analyze_Yield Decision Yield Improved? Analyze_Yield->Decision Decision->OFAT_Optimization No Metabolic_Engineering Implement Metabolic Engineering (e.g., QMP System) Decision->Metabolic_Engineering Yes Final_Analysis Analyze Final this compound Titer Metabolic_Engineering->Final_Analysis End End Final_Analysis->End

Caption: Workflow for optimizing this compound production.

QMP_System_Logic cluster_cell Streptomyces Cell Cell_Density Increasing Cell Density QS_Signal Quorum Sensing Signal (e.g., γ-butyrolactones) Cell_Density->QS_Signal leads to accumulation of scbAp_Promoter scbAp Promoter QS_Signal->scbAp_Promoter activates Precursor_Genes Precursor Biosynthesis Genes (e.g., for Acetyl-CoA, Malonyl-CoA) scbAp_Promoter->Precursor_Genes drives expression of Precursor_Pool Increased Precursor Pool Precursor_Genes->Precursor_Pool results in Neoaureothin_Yield Enhanced this compound Yield Precursor_Pool->Neoaureothin_Yield leads to

Caption: Logic of the Quorum Sensing-based Metabolic Engineering of Precursor Pool (QMP) system.

References

Technical Support Center: Minimizing Off-Target Effects of Neoaureothin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Neoaureothin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a γ-pyrone polyketide natural product identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1] Its primary mechanism of action is the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of virions. This mode of action is distinct from all current clinical anti-HIV drugs.[1]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings. Minimizing off-target effects is crucial for obtaining reliable and reproducible data.

Q3: What are the initial steps to minimize potential off-target effects of this compound in my experimental design?

To proactively minimize off-target effects, consider the following:

  • Determine the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired anti-HIV effect while minimizing cytotoxicity.

  • Use Appropriate Controls:

    • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

    • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to ensure the observed effects are not due to the chemical scaffold.

    • Positive Control: Include a known inhibitor of the targeted pathway (if applicable) or a compound with a well-characterized phenotype.

  • Cell Line Selection: Be aware that the expression levels of on-target and potential off-target proteins can vary between cell lines, leading to inconsistent results.[2] Characterize the relevant protein expression levels in your chosen cell lines.

Troubleshooting Guide

Issue 1: High cytotoxicity observed at effective antiviral concentrations.

Possible CauseTroubleshooting Steps
Concentration is too high: The concentration of this compound may be in a range that induces off-target toxicity.1. Perform a detailed cytotoxicity assay: Use a sensitive assay like MTT or LDH release to determine the CC50 (50% cytotoxic concentration) in your specific cell line. 2. Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (50% effective concentration for antiviral activity). A higher SI indicates a better therapeutic window. For Aureothin, a related compound, the CC50 was ~2.27 µM, with a selectivity index of ~194.[1] 3. Use the lowest effective concentration: Based on the dose-response curve, select the lowest concentration that gives a robust antiviral effect with minimal cytotoxicity.
Cell line is particularly sensitive: The chosen cell line may be highly sensitive to this compound's off-target effects.1. Test in multiple cell lines: Compare the cytotoxicity of this compound in different relevant cell lines (e.g., primary PBMCs, other T-cell lines). 2. Choose a less sensitive cell line: If possible, switch to a cell line that exhibits a better selectivity index.

Issue 2: Inconsistent results or phenotypes that do not align with the known anti-HIV mechanism.

Possible CauseTroubleshooting Steps
Off-target effects are dominating the observed phenotype: this compound may be interacting with other cellular proteins, leading to unexpected biological responses.1. Orthogonal Assays: Use a different, structurally unrelated compound that targets the same step in the HIV replication cycle. If the phenotype is consistent, it strengthens the on-target hypothesis. 2. Target Engagement Assays: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell. A shift in the thermal stability of the target protein upon this compound treatment indicates engagement. 3. Kinase Profiling: As many small molecules can have off-target effects on kinases, consider performing a kinase profiling assay to identify any unintended kinase inhibition. 4. Proteomic Analysis: Utilize mass spectrometry-based proteomics to identify proteins that are differentially expressed or post-translationally modified in the presence of this compound.
Experimental variability: Inconsistent experimental conditions can lead to variable results.1. Standardize protocols: Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are consistent across experiments. 2. Include proper controls: Always run vehicle and positive controls in every experiment.

Quantitative Data Summary

The following table summarizes the reported cytotoxic and anti-HIV activity of a potent synthetic derivative of Aureothin (Compound #7), which shares the same core structure as this compound.

ParameterCell TypeValueReference
IC90 (90% inhibitory concentration)HIV-infected primary blood mononuclear cells (PBMCs)<45 nM[1]
CC50 (50% cytotoxic concentration)HIV-exposed PBMCs>10 µM[1]

Note: This data is for a derivative of Aureothin and should be used as a reference. It is highly recommended to determine these values for this compound in your specific experimental system.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Cells of interest (e.g., PBMCs, HeLa, Jurkat)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with its intracellular target.

Materials:

  • Cells of interest

  • This compound

  • PBS and lysis buffer

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thawing.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of the target protein in the soluble fraction by Western blot.

  • A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.

Visualizations

HIV_Lifecycle_and_Neoaureothin_Inhibition cluster_host_cell Host Cell HIV_RNA HIV RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription Integration Integration Proviral_DNA->Integration Transcription Transcription Integration->Transcription Viral_RNA Viral RNA (structural components) Transcription->Viral_RNA Translation Translation Viral_RNA->Translation Assembly Virion Assembly Viral_RNA->Assembly Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Budding New Virion Budding Assembly->Budding This compound This compound This compound->Transcription Blocks accumulation of viral RNA

Caption: Mechanism of action of this compound in the HIV replication cycle.

Off_Target_Troubleshooting_Workflow Observe_Phenotype Unexpected Phenotype Observed Check_Concentration Is the lowest effective concentration being used? Observe_Phenotype->Check_Concentration Perform_Dose_Response Perform Dose-Response & Cytotoxicity Assays Check_Concentration->Perform_Dose_Response No High_SI Selectivity Index (SI) is high? Check_Concentration->High_SI Yes Perform_Dose_Response->High_SI Investigate_Off_Target Investigate Off-Target Effects High_SI->Investigate_Off_Target No On_Target Phenotype is likely On-Target High_SI->On_Target Yes Orthogonal_Assay Perform Orthogonal Assay with different compound Investigate_Off_Target->Orthogonal_Assay CETSA Perform CETSA for Target Engagement Investigate_Off_Target->CETSA Kinase_Profiling Perform Kinase Profiling Investigate_Off_Target->Kinase_Profiling Proteomics Perform Proteomic Analysis Investigate_Off_Target->Proteomics Off_Target Phenotype is likely Off-Target Orthogonal_Assay->Off_Target CETSA->Off_Target Kinase_Profiling->Off_Target Proteomics->Off_Target

Caption: A logical workflow for troubleshooting off-target effects of this compound.

Hypothetical_Off_Target_Signaling This compound This compound Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase Inhibition Phosphorylation Phosphorylation Off_Target_Kinase->Phosphorylation Downstream_Substrate Downstream Substrate Downstream_Substrate->Phosphorylation Cellular_Response Unintended Cellular Response Phosphorylation->Cellular_Response

Caption: Hypothetical signaling pathway illustrating a potential off-target effect of this compound.

References

Improving the stability of Neoaureothin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Neoaureothin, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound stock solutions.

Troubleshooting Guide: Common Issues with this compound Stock Solutions

Problem Possible Cause Recommended Solution
Precipitate forms in the stock solution upon storage at -20°C. The concentration of this compound may be too high for stable storage at -20°C, or the solution may have absorbed water, reducing solubility.1. Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution. 2. If the precipitate does not dissolve, centrifuge the vial and carefully transfer the supernatant to a new tube. The concentration of the supernatant should be re-determined via HPLC. 3. For future preparations, consider using a lower stock concentration or ensuring the use of anhydrous DMSO.
Inconsistent or lower-than-expected biological activity in experiments. The this compound in the stock solution may have degraded due to improper storage or handling.1. Prepare a fresh stock solution from solid this compound. 2. Verify the concentration and purity of the new stock solution using HPLC. 3. Review storage and handling procedures to ensure adherence to best practices (see FAQs below).
Color change observed in the stock solution. This may indicate degradation of the compound, potentially due to light exposure or oxidation.1. Discard the discolored solution. 2. Prepare a fresh stock solution and store it in amber or foil-wrapped vials to protect from light. 3. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. Other potential solvents include Dimethylformamide (DMF), ethanol, and methanol. Always use high-purity, anhydrous solvents to minimize degradation.

2. What is the optimal storage temperature for this compound stock solutions?

For short-term storage (up to a few weeks), it is recommended to store aliquots of the DMSO stock solution at -20°C. For long-term storage, -80°C is preferable to maintain stability.

3. How can I minimize degradation during storage?

To minimize degradation:

  • Use Anhydrous Solvents: Water can promote hydrolysis and degradation of the compound.

  • Protect from Light: this compound may be light-sensitive. Store solutions in amber vials or wrap clear vials in aluminum foil.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.

4. How long can I store this compound stock solutions?

5. Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, compounds with similar structural features are susceptible to hydrolysis, oxidation, and photodecomposition. The presence of a nitroaryl moiety suggests potential for light-induced isomerization and cyclization.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a sterile fume hood, weigh the desired amount of this compound powder into a sterile tube or vial. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 477.55 g/mol ), weigh out 0.478 mg of this compound.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

Objective: To determine the stability of a this compound stock solution in DMSO over time at a specific storage temperature.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Time Point 0 (Initial Analysis):

    • Immediately after preparing the this compound stock solution, dilute a small aliquot to a working concentration (e.g., 100 µM) with the mobile phase.

    • Inject the diluted sample onto the HPLC system.

    • Develop a suitable gradient elution method to achieve good peak shape and separation from any potential impurities. A typical gradient might be from 20% to 95% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

    • Record the peak area and retention time of the main this compound peak. This will serve as the baseline (100% integrity).

  • Subsequent Time Points:

    • Store the aliquots of the stock solution at the desired temperature (e.g., -20°C).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw one aliquot to room temperature.

    • Prepare a dilution in the same manner as for the initial analysis and inject it into the HPLC system.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial peak area.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage of remaining this compound against time to visualize the stability profile.

Signaling Pathway

This compound has been identified as an antagonist of the Androgen Receptor (AR). The AR signaling pathway plays a crucial role in the development and progression of prostate cancer. By inhibiting this pathway, this compound can exert its cytotoxic effects on cancer cells.

Neoaureothin_AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes This compound This compound This compound->AR Antagonizes ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocates & Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes

Caption: this compound inhibits the Androgen Receptor signaling pathway.

Experimental Workflow

The following workflow outlines the general steps for investigating the stability and biological activity of this compound.

Neoaureothin_Experimental_Workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_bioactivity Biological Activity Assay Prep_Stock Prepare this compound Stock Solution (in DMSO) Store_Aliquots Aliquot and Store at -20°C / -80°C Prep_Stock->Store_Aliquots HPLC_Analysis HPLC Analysis (Time-course) Store_Aliquots->HPLC_Analysis Cell_Culture Culture Cancer Cell Lines Store_Aliquots->Cell_Culture Degradation_Profile Determine Degradation Profile HPLC_Analysis->Degradation_Profile Treatment Treat Cells with This compound Cell_Culture->Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Analyze Data (e.g., IC50) Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for this compound stability and bioactivity testing.

Mitigating the photolability of Neoaureothin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the photolability of Neoaureothin during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over time. What could be the cause?

A1: this compound is a light-sensitive molecule.[1][2] Exposure to ambient laboratory light, especially UV and blue light, can lead to its degradation, resulting in a loss of biological activity. It is crucial to handle and store this compound solutions with appropriate light protection.

Q2: What are the initial signs of this compound degradation?

A2: Visual signs of degradation can include a change in the color of the solution. However, the most reliable indicator of degradation is a decrease in its expected biological activity or the appearance of additional peaks in analytical chromatography, such as High-Performance Liquid Chromatography (HPLC).

Q3: What immediate steps can I take to protect my this compound samples from light?

A3: To minimize photodegradation, always work in a low-light environment. Use amber-colored or opaque containers for storing and handling this compound solutions. For temporary protection during an experiment, you can wrap containers in aluminum foil.[3]

Q4: Are there any chemical stabilizers I can add to my this compound solution?

A4: Yes, antioxidants can be employed to protect light-sensitive compounds.[4] Common antioxidants that could be tested for compatibility and efficacy with this compound include ascorbic acid (Vitamin C), kaempferol, and squalene. It is essential to first perform control experiments to ensure the chosen stabilizer does not interfere with your experimental assay or cell viability.

Q5: At what wavelength is this compound most likely to degrade?

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays with this compound.
  • Possible Cause: Variable degradation of this compound between experiments due to inconsistent light exposure.

  • Troubleshooting Steps:

    • Standardize Light Conditions: Perform all steps involving this compound under subdued lighting. If possible, use a dark room with a red safelight.

    • Use Protective Labware: Switch to amber or opaque multi-well plates for cell culture. If using clear plates, keep them covered with an opaque lid or aluminum foil whenever they are not being measured.

    • Prepare Fresh Solutions: Prepare this compound working solutions immediately before use from a protected stock solution.

    • Incorporate a "Dark" Control: Include a control group where cells are treated with this compound that has been rigorously protected from light to represent the compound's maximum expected activity.

Issue 2: Appearance of unexpected peaks in HPLC analysis of this compound.
  • Possible Cause: Formation of photodegradation products.

  • Troubleshooting Steps:

    • Protect Samples During Analysis: Use amber autosampler vials or ensure the autosampler tray is covered to prevent light exposure during the analytical run.

    • Analyze a "Forced Degradation" Sample: Intentionally expose a this compound solution to light for a set period and analyze it by HPLC-MS to identify the mass of potential degradation products. This can help in identifying the unknown peaks in your experimental samples.

    • Optimize Storage of Analytical Samples: If samples cannot be analyzed immediately, store them at a low temperature (e.g., -20°C or -80°C) in light-protected containers.

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound

This protocol outlines a method to quantify the degradation of this compound under controlled light exposure using UV-Vis spectrophotometry or HPLC.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Quartz cuvettes (for UV-Vis) or HPLC vials

  • Calibrated light source (e.g., UV lamp or a broad-spectrum lamp with known intensity)

  • UV-Vis spectrophotometer or HPLC system

  • Aluminum foil

Procedure:

  • Prepare Stock Solution: In a low-light environment, prepare a stock solution of this compound in your chosen solvent to a known concentration (e.g., 1 mM).

  • Prepare Experimental Samples: Dilute the stock solution to a working concentration suitable for your analytical method (e.g., 10 µM). Aliquot the working solution into multiple transparent containers (e.g., quartz cuvettes or clear HPLC vials).

  • Prepare Control Samples: Prepare an identical set of "dark" control samples by wrapping the containers completely in aluminum foil.

  • Light Exposure: Place both the experimental and control samples at a fixed distance from the light source. Expose them for predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: At each time point, analyze the corresponding experimental and control samples.

    • UV-Vis Spectrophotometry: Measure the absorbance spectrum. Degradation may be indicated by a decrease in the absorbance at this compound's λmax.

    • HPLC: Inject the sample and measure the peak area of this compound. Degradation will be observed as a decrease in the peak area of the parent compound and potentially the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the dark control at the same time point. Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Data Presentation:

Table 1: Photodegradation of this compound Measured by UV-Vis Spectrophotometry

Exposure Time (minutes)Absorbance of Exposed SampleAbsorbance of Dark Control% this compound Remaining
0100%
15
30
60
120

Table 2: Photodegradation of this compound Measured by HPLC

Exposure Time (minutes)Peak Area of Exposed SamplePeak Area of Dark Control% this compound Remaining
0100%
15
30
60
120
Protocol 2: Evaluating the Efficacy of Antioxidant Stabilizers

This protocol is designed to test the effectiveness of different antioxidants in preventing the photodegradation of this compound.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Antioxidant stock solutions (e.g., 100 mM Ascorbic Acid, 10 mM Kaempferol)

  • Materials from Protocol 1

Procedure:

  • Prepare Test Solutions: To aliquots of the this compound working solution, add different antioxidants to a final desired concentration (e.g., 1 mM Ascorbic Acid, 100 µM Kaempferol). Include a "No Stabilizer" control.

  • Prepare Dark Controls: For each condition (No Stabilizer, Ascorbic Acid, etc.), prepare a corresponding dark control wrapped in aluminum foil.

  • Light Exposure: Expose all samples (with and without stabilizers) and their dark controls to the light source for a fixed duration known to cause significant degradation (determined from Protocol 1, e.g., 60 minutes).

  • Analysis: Analyze all samples by HPLC to determine the remaining percentage of this compound.

  • Data Analysis: Compare the percentage of remaining this compound in the presence of different stabilizers to the "No Stabilizer" control.

Data Presentation:

Table 3: Efficacy of Antioxidants in Preventing this compound Photodegradation

Stabilizer ConditionPeak Area of Exposed SamplePeak Area of Dark Control% this compound Remaining
No Stabilizer
Ascorbic Acid (1 mM)
Kaempferol (100 µM)
Squalene (X µM)

Visualizations

Androgen Receptor Signaling Pathway

This compound functions as an antagonist of the androgen receptor (AR).[1] The following diagram illustrates the canonical AR signaling pathway and the point of inhibition by an antagonist.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation This compound This compound (Antagonist) This compound->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Canonical Androgen Receptor Signaling Pathway and Antagonism.

Experimental Workflow for Photostability Testing

The following diagram outlines the general workflow for assessing the photostability of this compound.

Photostability_Workflow A Prepare this compound Solution B Create Exposed and Dark Control Samples A->B C Expose Samples to Controlled Light Source B->C D Analyze Samples at Time Intervals (HPLC / UV-Vis) C->D E Quantify Degradation (Compare to Dark Control) D->E F Determine Degradation Kinetics E->F

Workflow for Assessing this compound Photostability.

Logical Flow for Mitigating Photolability

This diagram presents a logical approach to troubleshooting and mitigating photolability issues with this compound.

Mitigation_Logic action action start Inconsistent Results? check_light Using Light Protection? start->check_light implement_protection Implement Basic Light Protection: - Amber Vials - Low Light Env. check_light->implement_protection No problem_solved Problem Solved? check_light->problem_solved Yes implement_protection->problem_solved test_stabilizers Test Chemical Stabilizers (e.g., Antioxidants) problem_solved->test_stabilizers No end Continue with Optimized Protocol problem_solved->end Yes test_stabilizers->end

Decision-Making Flowchart for Mitigating Photolability.

References

Validation & Comparative

Unveiling the Anti-HIV Potential: A Comparative Analysis of Neoaureothin and Aureothin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the anti-HIV properties of two natural polyketide compounds, Neoaureothin and Aureothin, reveals their potent inhibitory effects on HIV replication. This guide provides a detailed comparison of their activities, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Potent Anti-HIV Activity Observed

Both this compound and Aureothin have demonstrated significant efficacy in inhibiting HIV replication. Notably, this compound exhibits a more potent anti-HIV activity compared to Aureothin, as evidenced by its lower half-maximal inhibitory concentration (IC50) value.

Quantitative Comparison of Anti-HIV Activity

The following table summarizes the key quantitative data on the anti-HIV activity of this compound and Aureothin.

CompoundIC50 (nM)Cell LineHIV Strain
This compound 2.2 ± 0.06LC5-RICHIV-1LAI
Aureothin 5.3 ± 0.40LC5-RICHIV-1LAI

IC50 values represent the concentration of the compound required to inhibit 50% of viral activity. Data sourced from primary human cell studies.[1]

Mechanism of Action: A Novel Approach to HIV Inhibition

The anti-HIV mechanism of these γ-pyrone polyketides, particularly exemplified by a synthetic derivative of Aureothin (compound #7), is distinct from that of currently approved antiretroviral drugs.[2] These compounds inhibit the de novo production of viruses from integrated proviruses. This is achieved by blocking the accumulation of HIV RNAs that are essential for encoding the structural components of new virions and for the viral genome itself.[1][2] This novel mode of action presents a promising new avenue for the development of HIV therapeutics.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound and Aureothin interfere with the HIV replication cycle.

G cluster_cell Infected Host Cell cluster_inhibition Inhibition by this compound/Aureothin Integrated Provirus Integrated Provirus HIV RNA Accumulation HIV RNA Accumulation Integrated Provirus->HIV RNA Accumulation Transcription Viral Protein Synthesis Viral Protein Synthesis HIV RNA Accumulation->Viral Protein Synthesis Translation Virion Assembly & Release Virion Assembly & Release Viral Protein Synthesis->Virion Assembly & Release This compound / Aureothin This compound / Aureothin This compound / Aureothin->HIV RNA Accumulation Blocks

Caption: Mechanism of HIV inhibition by this compound and Aureothin.

Experimental Protocols

The anti-HIV activity of this compound and Aureothin was determined using robust and standardized experimental protocols.

Cell Lines and Virus
  • Cell Lines:

    • LC5-RIC (Reporter T-cell line): This cell line is engineered to express a luciferase reporter gene under the control of the HIV-1 long terminal repeat (LTR), allowing for quantitative measurement of viral replication.

    • Peripheral Blood Mononuclear Cells (PBMCs): Primary human PBMCs were used to validate the anti-HIV activity in a more physiologically relevant model.[1]

  • Virus:

    • HIV-1LAI: A well-characterized laboratory strain of HIV-1 was used for the infection assays.[1]

Anti-HIV Activity Assay

The following workflow outlines the general procedure for assessing the anti-HIV activity of the compounds.

G Start Start Cell Seeding Seed target cells (LC5-RIC or PBMCs) Start->Cell Seeding Compound Treatment Add serial dilutions of This compound or Aureothin Cell Seeding->Compound Treatment HIV Infection Infect cells with HIV-1LAI Compound Treatment->HIV Infection Incubation Incubate for a defined period HIV Infection->Incubation Measure Viral Activity Quantify viral replication (e.g., Luciferase assay, p24 ELISA) Incubation->Measure Viral Activity Data Analysis Calculate IC50 values Measure Viral Activity->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for anti-HIV activity assessment.

Detailed Steps:

  • Cell Culture: Target cells (LC5-RIC or PBMCs) are cultured under standard conditions.

  • Compound Preparation: this compound and Aureothin are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Infection Assay:

    • Cells are seeded in microplates.

    • The cells are then treated with the different concentrations of the compounds.

    • Following compound addition, the cells are infected with a known amount of HIV-1LAI.

  • Incubation: The treated and infected cells are incubated for a specific period (e.g., 48-72 hours) to allow for viral replication.

  • Quantification of Viral Replication:

    • For LC5-RIC cells: Luciferase activity is measured, which is proportional to the level of HIV-1 LTR-driven gene expression and thus viral replication.

    • For PBMCs: The amount of p24 capsid protein in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA), which is a direct measure of virus production.

  • Data Analysis: The data from the viral replication measurements are used to generate dose-response curves, from which the IC50 values are calculated using non-linear regression analysis.

Conclusion

This compound and Aureothin are potent inhibitors of HIV-1 replication, with this compound demonstrating superior activity. Their unique mechanism of action, which involves the blockade of viral RNA accumulation, distinguishes them from existing antiretroviral agents and highlights their potential as lead compounds for the development of a new class of HIV therapeutics. Further research into the specific cellular pathways modulated by these compounds is warranted to fully elucidate their therapeutic potential.

References

Cross-Reactivity Analysis of Neoaureothin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity of Neoaureothin, a potent anti-HIV compound. This document summarizes available data, outlines experimental protocols for further investigation, and presents key information in a structured format to facilitate objective comparison.

Introduction to this compound

This compound, a γ-pyrone polyketide, has been identified as a promising inhibitor of HIV replication.[1] Structurally similar to Aureothin, from which it differs by the length of its polyene backbone, this compound and its derivatives represent a novel class of antiretroviral compounds. A notable synthetic derivative, designated compound #7, has demonstrated superior anti-HIV activity, improved photostability, and enhanced cell safety compared to the parent compounds.[1] The mechanism of action of these compounds involves the inhibition of HIV RNA accumulation, a pathway distinct from all currently approved clinical anti-HIV drugs, suggesting a low probability of cross-resistance with existing therapies.[1]

Cross-Reactivity and Off-Target Effects

A critical aspect of drug development is the assessment of a compound's specificity and potential for off-target effects, which can lead to unforeseen toxicity or side effects. While comprehensive cross-reactivity profiling data for this compound against a broad panel of molecular targets (e.g., kinome-wide screens) is not extensively available in the public domain, existing studies provide valuable insights into its general selectivity and cytotoxicity.

Comparison with Aureothin and its Derivatives

The most direct comparative data for this compound's activity and selectivity comes from studies alongside its analogue, Aureothin, and a series of synthetic derivatives. The following table summarizes the key findings from a pivotal study in this area.

CompoundAnti-HIV Activity (IC90 in PBMC)Cytotoxicity (CC50 in PBMC)Selectivity Index (CC50/IC90)Photostability
This compound Data not specifiedPhotolabileData not specifiedLow
Aureothin Not specified (IC50 < 10 nM)~2.27 µM~194 (based on IC50)Moderate
Compound #7 < 45 nM> 10 µM> 222High (>95% activity retained)

Table 1: Comparative activity and safety profile of this compound, Aureothin, and Compound #7. Data extracted from a study on novel synthetic polyketides.[1] The selectivity index for Aureothin is an estimation based on its IC50 value.

This data highlights that while both natural compounds exhibit potent anti-HIV activity, the synthetic derivative Compound #7 offers a significantly improved safety profile with lower cytotoxicity and enhanced photostability. The high selectivity index of Compound #7 suggests a favorable therapeutic window with reduced off-target toxicity compared to Aureothin.

Experimental Protocols for Cross-Reactivity Analysis

To further characterize the cross-reactivity profile of this compound and its derivatives, a series of in vitro and in silico experimental approaches are recommended.

Kinase Inhibitor Profiling

Given that many small molecule inhibitors exhibit off-target effects by binding to the ATP-binding pocket of protein kinases, a comprehensive kinase screen is a crucial step in selectivity profiling.

Methodology: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a broad panel of human kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically involves measuring the ability of the test compound to inhibit the activity of each kinase in the panel. This is often done using a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.

  • Data Analysis: The results are usually expressed as the percentage of inhibition at a given concentration (e.g., 1 µM or 10 µM) or as a dissociation constant (Kd) or IC50 value for each kinase interaction. A lower Kd or IC50 value indicates a stronger interaction.

  • Selectivity Score: A selectivity score (S-score) can be calculated to quantify the selectivity of the compound. For example, S(10) = (number of kinases with Kd < 1 µM) / (total number of kinases tested). A lower S-score indicates higher selectivity.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Incubation Incubation of Compound with Kinases Compound->Incubation KinasePanel Broad Kinase Panel (>400 kinases) KinasePanel->Incubation Measurement Measurement of Kinase Inhibition Incubation->Measurement Data Calculation of % Inhibition, Kd, or IC50 Measurement->Data Selectivity Selectivity Score Calculation Data->Selectivity

Figure 1: Workflow for in vitro kinase inhibitor profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and off-target binding in a cellular context by measuring the thermal stability of proteins upon ligand binding.

Methodology: Cellular Thermal Shift Assay

  • Cell Culture and Treatment: Culture relevant human cells (e.g., T-lymphocytes, PBMCs) and treat them with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Protein Quantification: Collect the supernatant containing soluble proteins and quantify the amount of a specific target protein or perform proteome-wide analysis using mass spectrometry (MS-CETSA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_thermal_shift Thermal Shift cluster_analysis Analysis CellCulture Cell Culture Treatment Treatment with this compound CellCulture->Treatment Heating Heating of Cell Lysates Treatment->Heating Centrifugation Centrifugation Heating->Centrifugation Quantification Protein Quantification (Western Blot or Mass Spec) Centrifugation->Quantification MeltingCurve Melting Curve Analysis Quantification->MeltingCurve HTRF_Assay cluster_components Assay Components cluster_principle Assay Principle cluster_analysis Data Analysis Target Target Protein NoCompetitor No Competitor: High FRET Signal Target->NoCompetitor WithCompetitor With this compound: Low FRET Signal Target->WithCompetitor Probe Fluorescent Probe Probe->NoCompetitor Probe->WithCompetitor Competitor This compound Competitor->WithCompetitor Measurement Fluorescence Measurement NoCompetitor->Measurement WithCompetitor->Measurement IC50 IC50 Determination Measurement->IC50 HIV_Lifecycle_and_Drug_Targets cluster_host_cell Host Cell cluster_drugs Antiretroviral Drug Classes Entry 1. Viral Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Entry_I Entry Inhibitors Entry_I->Entry RT_I RT Inhibitors (NRTIs, NNRTIs) RT_I->RT INT_I Integrase Inhibitors INT_I->Integration Prot_I Protease Inhibitors Prot_I->Budding Neo This compound (RNA Accumulation Inhibitor) Neo->Transcription Inhibits RNA Accumulation

References

A Comparative Analysis of Neoaureothin and Its Synthetic Derivatives in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally occurring polyketide Neoaureothin (a stereoisomer of Aureothin) and its synthetic derivatives, with a primary focus on their potent anti-HIV activity. The following sections present a detailed analysis of their biological performance, supported by experimental data, methodologies, and visualizations of the underlying molecular mechanisms.

Comparative Biological Activity

This compound and its synthetic analogs have demonstrated significant inhibitory effects against HIV-1. A key study identified a series of synthetic derivatives with improved efficacy, photostability, and reduced cytotoxicity compared to the natural product. The data summarized below highlights the superior profile of several synthetic compounds, particularly compound #7, which features a trifluoromethyl group instead of the nitro group on the phenyl ring.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of this compound (Aureothin) and Synthetic Derivatives

CompoundSubstitution on Phenyl RingIC90 (nM) in PBMCsCC50 (µM) in PBMCsSelectivity Index (CC50/IC50)Photostability (% activity retained)
Aureothin (#1)4-nitro~117~2.27~194< 5%
Compound #7 4-trifluoromethyl < 45 > 10 > 970 > 95%
Compound #34-chloro~2000-3000> 10-> 95%
Compound #43-chloro-> 10-> 95%
Compound #63-fluoro-> 10--
Compound #93,4-dichloro-> 10-> 95%
Compound #134-chloro~2000-3000> 10-> 95%
Compound #144-fluoro-> 10-> 95%
Compound #152,4-difluoro-> 10-> 95%
Compound #193,5-bis(trifluoromethyl)-> 10-> 95%

Note: Data is based on a comparative study of Aureothin and its derivatives. This compound is a stereoisomer of Aureothin and is reported to have similar anti-HIV activity. The study highlighted that replacing the nitro-group on the phenyl ring significantly improves cell safety.[1]

Experimental Protocols

The anti-HIV activity and cytotoxicity of this compound and its derivatives were primarily evaluated using the EASY-HIT assay with LC5-RIC cells.

EASY-HIT Assay for Anti-HIV Activity

The EASY-HIT (HIV Full-Replication Technology) assay is a two-step cell-based assay designed for the discovery of HIV inhibitors.[1][2]

Cell Line:

  • LC5-RIC cells: These are adherent human T-cell leukemia (CEM) derived cells that stably express CD4 and CXCR4, making them susceptible to HIV-1 infection. They contain a DsRed1 reporter gene under the control of the HIV-1 LTR promoter, which is activated upon viral gene expression.[1][2]

Protocol Overview:

Step 1: Initial Infection and Inhibition

  • Cell Plating: Seed LC5-RIC cells in 96-well plates and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds (this compound and its derivatives) to the cell cultures.

  • Virus Infection: Infect the cultures with a laboratory-adapted strain of HIV-1 (e.g., HIV-1LAI) within 30 minutes of compound addition.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Fluorescence Measurement: Measure the DsRed1 fluorescence intensity to determine the level of HIV-1 gene expression in the presence of the compounds.

Step 2: Virus Production and Spread

  • Supernatant Transfer: Transfer aliquots of the supernatant from the Step 1 cultures to fresh 96-well plates containing uninfected LC5-RIC cells.

  • Incubation: Incubate the new plates for 72 hours at 37°C.

  • Fluorescence Measurement: Measure the DsRed1 fluorescence intensity to quantify the amount of infectious virus produced in the initial cultures.

Data Analysis:

  • IC50/IC90 Calculation: The 50% and 90% inhibitory concentrations are calculated by comparing the fluorescence signals in compound-treated wells to untreated, infected control wells.

Cytotoxicity Assay

Cell Line:

  • Peripheral Blood Mononuclear Cells (PBMCs) or LC5-RIC cells.

Protocol Overview (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Plating: Plate PBMCs or LC5-RIC cells in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a period consistent with the anti-HIV assay (e.g., 48 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

Data Analysis:

  • CC50 Calculation: The 50% cytotoxic concentration is determined by comparing the luminescence signals in compound-treated wells to untreated control wells.

Mechanism of Action: Inhibition of HIV-1 Gene Expression

This compound and its derivatives exhibit a novel mechanism of action that differs from currently approved antiretroviral drugs. Instead of targeting viral enzymes like reverse transcriptase or protease, these compounds inhibit the de novo production of HIV-1 by blocking the accumulation of viral RNAs that encode for the structural components of new virions.[1] This ultimately halts the HIV replication cycle at the gene expression stage.

The precise molecular target within the HIV-1 gene expression pathway is still under investigation, but it is known to occur after the integration of the provirus into the host cell's genome.

Visualizations

Experimental Workflow: EASY-HIT Assay

EASY_HIT_Workflow cluster_step1 Step 1: Inhibition of Initial Infection cluster_step2 Step 2: Assessment of Virus Production plate1 Plate LC5-RIC Cells add_compounds1 Add this compound/ Derivatives plate1->add_compounds1 infect1 Infect with HIV-1 add_compounds1->infect1 incubate1 Incubate 48h infect1->incubate1 measure1 Measure DsRed1 (Gene Expression) incubate1->measure1 transfer Transfer Supernatant incubate1->transfer incubate2 Incubate 72h transfer->incubate2 plate2 Plate Fresh LC5-RIC Cells plate2->transfer measure2 Measure DsRed1 (Infectious Virus) incubate2->measure2 HIV_Replication_this compound cluster_host Host Cell cluster_inhibition Inhibition Entry 1. Entry & Uncoating RT 2. Reverse Transcription Entry->RT Integration 3. Integration (Provirus) RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly & Budding Translation->Assembly Assembly->Assembly New_Virion New HIV-1 Virion Assembly->New_Virion Maturation 7. Maturation This compound This compound & Derivatives This compound->Transcription Inhibits Viral RNA Accumulation HIV_Virion HIV-1 Virion HIV_Virion->Entry

References

A Comparative Analysis of the Bioactivities of Neoaureothin and Spectinabilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of Neoaureothin and Spectinabilin, complete with quantitative data, experimental protocols, and signaling pathway diagrams.

This compound and Spectinabilin, two closely related polyketide natural products, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a detailed side-by-side comparison of their bioactivities, supported by experimental data to aid researchers in drug discovery and development.

Quantitative Bioactivity Comparison

To facilitate a clear comparison of the efficacy of this compound and Spectinabilin across various biological targets, the following table summarizes their reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

BioactivityTargetThis compound (IC50/EC50)Spectinabilin (IC50/EC50)
Anticancer A549 (Human Lung Carcinoma)Data not available9.7 µg/mL[1]
HCT-116 (Human Colon Carcinoma)Data not available12.8 µg/mL[1]
HepG2 (Human Liver Carcinoma)Data not available9.1 µg/mL[1]
Antiviral Human Immunodeficiency Virus (HIV)Potent activity reported for derivativesData not available
Nematicidal Caenorhabditis elegansData not available3.8 µg/mL (24h)
Antimalarial Plasmodium falciparumReported activityReported activity
Antifungal Candida albicansData not availableData not available
Aspergillus nigerData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the cytotoxic and antiviral activities of chemical compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Spectinabilin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for quantifying the inhibition of viral replication.

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for a specific duration.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound and Spectinabilin exert their biological effects is critical for their development as therapeutic agents. While detailed signaling pathways for these specific compounds are still under investigation, their known bioactivities suggest potential interactions with key cellular pathways.

Potential Anticancer Signaling Pathways

Many anticancer agents function by inducing apoptosis (programmed cell death) or inhibiting cell proliferation pathways.

anticancer_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Signaling Cascades cluster_outcome Cellular Response Compound Compound PI3K/Akt PI3K/Akt Compound->PI3K/Akt MAPK MAPK Compound->MAPK Cell_Cycle_Arrest Cell Cycle Arrest PI3K/Akt->Cell_Cycle_Arrest Apoptosis_Proteins Caspase Cascade MAPK->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Potential anticancer signaling pathways modulated by bioactive compounds.

General Antiviral Mechanism of Action

Antiviral drugs typically target specific stages of the viral life cycle to inhibit replication.

antiviral_workflow Virus Virus Attachment Attachment Virus->Attachment Host_Cell Host Cell Entry Entry Attachment->Entry Replication Viral Replication Entry->Replication Assembly Viral Assembly Replication->Assembly Release Release of New Virions Assembly->Release Release->Virus Inhibitor Antiviral Compound Inhibitor->Replication

Caption: General workflow of viral infection and potential point of inhibition.

References

Validating Neoaureothin's Therapeutic Potential Against Drug-Resistant HIV Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Human Immunodeficiency Virus (HIV) strains poses a significant challenge to the long-term efficacy of current antiretroviral therapies (ART).[1] This necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This guide provides a comparative analysis of a promising synthetic polyketide, Compound #7, inspired by the natural product Neoaureothin, against established and experimental drugs used to treat drug-resistant HIV.

Executive Summary

A recent study has identified a synthetic derivative of Aureothin/Neoaureothin, designated as Compound #7, which demonstrates potent inhibitory activity against multiple genotypes of HIV, including HIV-1 and HIV-2.[2] Notably, this compound exhibits a novel mechanism of action by blocking the accumulation of viral RNAs that encode for the structural components of new virions.[2] This mode of action is distinct from all currently approved classes of antiretroviral drugs, suggesting a low probability of cross-resistance. Furthermore, Compound #7 has shown synergistic effects when used in combination with existing reverse transcriptase and integrase inhibitors, highlighting its potential as a valuable addition to combination ART (cART).

This guide will compare the preclinical performance of this this compound-inspired compound with next-generation antiretrovirals approved for multi-drug resistant HIV, namely Fostemsavir, Lenacapavir, and Ibalizumab. The comparison will focus on their mechanisms of action, in vitro efficacy against resistant strains, and cytotoxicity.

Comparative Performance Analysis

The following tables summarize the available quantitative data for the this compound-inspired Compound #7 and its comparators. It is important to note that direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Compound Target Mechanism of Action IC90 (nM) against WT HIV-1 Activity against Resistant Strains Source
This compound-inspired Cmpd #7 Viral RNA AccumulationInhibits the accumulation of viral RNAs encoding structural proteins.<45Active against HIV-1, HIV-2, and drug-resistant strains.[2]
Fostemsavir (Temsavir) gp120Attachment inhibitor; binds to the gp120 surface protein, preventing initial viral attachment to the host CD4+ T-cell.-Maintains efficacy against multi-drug resistant HIV-1 variants.
Lenacapavir Capsid (CA)Capsid inhibitor; interferes with multiple stages of the viral lifecycle, including nuclear import of viral DNA and virion assembly.-Active against HIV-1 variants with resistance to other antiretroviral classes.
Ibalizumab CD4 ReceptorPost-attachment inhibitor; binds to the second extracellular domain of the CD4 receptor, preventing the conformational changes required for viral entry.-Active against a broad spectrum of HIV-1 primary clinical isolates, including multi-drug resistant strains.

Table 1: Mechanism of Action and Efficacy Overview

Compound Cell Line IC50 CC50 Selectivity Index (SI = CC50/IC50) Resistant Strain(s) Source
This compound-inspired Cmpd #7 Primary Human CellsIC90 < 45 nMNot specifiedNot specifiedNot specified[2]
Fostemsavir (Temsavir) Not specifiedIC50 < 100 nM (for inclusion in trials)>200 µM>33 to 1600 (cell type dependent)Various treatment-experienced isolates
Lenacapavir MAGIC-5A cells1.0 nM - 3.0 nMNot specifiedNot specifiedHIV-2 mutants resistant to other ARVs
Ibalizumab PBMCMedian IC50: 0.027 µg/mLNot specifiedNot specified16 HIV-2 primary isolates

Table 2: In Vitro Antiviral Activity and Cytotoxicity Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary significantly based on the cell line, viral strain, and assay conditions used. The data above is for illustrative comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of anti-HIV compounds.

Single-Cycle Infectivity Assay

This assay is used to quantify the inhibition of a single round of viral replication, providing insights into the specific stage of the HIV life cycle affected by a compound.

Objective: To determine the concentration at which a compound inhibits 50% of viral infectivity (IC50) in a single round of replication.

Methodology:

  • Cell Culture: HeLa-derived P4C5 cells, which express CD4 and CCR5 and contain an HIV-1 LTR-driven lacZ reporter gene, are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Virus Production: Pseudotyped viral particles (HIV-1 Δenv) are produced by co-transfecting HEK293T cells with a proviral plasmid and a VSV-G expression vector. Viral titers are quantified by p24 ELISA.

  • Infection: P4C5 cells are seeded in 96-well plates and pre-incubated with serial dilutions of the test compound for a specified period.

  • Viral Inoculation: A standardized amount of pseudotyped virus is added to the cells.

  • Readout: After 36-48 hours, cells are lysed, and β-galactosidase activity is measured using a colorimetric substrate (e.g., CPRG). The optical density is read at 570 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated control wells, and the IC50 value is determined by non-linear regression analysis.

HIV-1 RNA Quantification Assay

This assay measures the levels of cell-associated viral RNA, which is particularly relevant for compounds like the this compound derivative that are hypothesized to interfere with viral RNA metabolism.

Objective: To quantify the effect of a compound on the accumulation of total or specific HIV-1 RNA transcripts within infected cells.

Methodology:

  • Cell Infection: Primary human CD4+ T cells or a susceptible cell line are infected with HIV-1.

  • Compound Treatment: Infected cells are cultured in the presence of various concentrations of the test compound.

  • RNA Extraction: At selected time points post-infection, total cellular RNA is extracted using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and probes specific for a conserved region of the HIV-1 genome (e.g., gag or LTR).

  • Normalization: The viral RNA copy number is normalized to the copy number of a housekeeping gene (e.g., GAPDH or ACTB) to account for variations in cell number and RNA extraction efficiency.

  • Data Analysis: The reduction in viral RNA levels in treated cells compared to untreated cells is calculated to determine the compound's inhibitory effect.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of a compound to host cells, which is crucial for determining its therapeutic window.

Objective: To determine the concentration at which a compound reduces the viability of uninfected cells by 50% (CC50).

Methodology:

  • Cell Seeding: The same cell type used in the antiviral assays is seeded in 96-well plates.

  • Compound Incubation: Cells are incubated with a range of concentrations of the test compound for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

  • Readout: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined.

Visualizing Mechanisms and Workflows

HIV-1 Replication Cycle and Antiretroviral Targets

The following diagram illustrates the major steps in the HIV-1 replication cycle and the points of intervention for different classes of antiretroviral drugs, including the novel mechanism of the this compound-inspired compound.

HIV_Lifecycle_and_Drug_Targets cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drugs Antiretroviral Drug Classes Integration Integration Proviral_DNA Proviral DNA Transcription Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Proviral_DNA->Transcription Translation Translation Viral_RNA->Translation Assembly Assembly Viral_RNA->Assembly RT Reverse Transcription RT->Integration Viral_Proteins Viral Proteins Translation->Viral_Proteins Budding Budding & Maturation Assembly->Budding Viral_Proteins->Assembly Entry Attachment & Entry Entry->RT New_Virion New Virion Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Entry Fostemsavir Fostemsavir Fostemsavir->Entry Inhibits Ibalizumab Ibalizumab Ibalizumab->Entry Inhibits NRTIs_NNRTIs NRTIs/NNRTIs NRTIs_NNRTIs->RT Inhibit INSTIs Integrase Inhibitors INSTIs->Integration Inhibit Neoaureothin_deriv This compound-inspired Cmpd #7 Neoaureothin_deriv->Viral_RNA Blocks Accumulation PIs Protease Inhibitors PIs->Budding Inhibit Lenacapavir Lenacapavir Lenacapavir->RT Inhibits Lenacapavir->Assembly Inhibits Antiviral_Workflow Start Novel Compound (e.g., this compound-inspired Cmpd #7) Cytotoxicity Cytotoxicity Assay (CC50) - Uninfected Cells Start->Cytotoxicity Antiviral_Screen Primary Antiviral Screen - Single High Concentration Start->Antiviral_Screen Dose_Response Dose-Response Assay (IC50) - Serial Dilutions Antiviral_Screen->Dose_Response If Active Mechanism Mechanism of Action Studies Dose_Response->Mechanism Resistant_Strains Activity Against Resistant Strains Dose_Response->Resistant_Strains Synergy Synergy/Antagonism with Known ARVs Dose_Response->Synergy Lead_Optimization Lead Optimization Mechanism->Lead_Optimization Resistant_Strains->Lead_Optimization Synergy->Lead_Optimization RNA_Accumulation_Inhibition Proviral_DNA Proviral DNA in Nucleus Transcription Transcription by Host RNA Pol II Proviral_DNA->Transcription Viral_RNA_Processing Viral RNA Processing (Splicing, Polyadenylation) Transcription->Viral_RNA_Processing Nuclear_Export Nuclear Export of Viral RNA Viral_RNA_Processing->Nuclear_Export Cytoplasmic_Accumulation Cytoplasmic Accumulation of Viral RNA Nuclear_Export->Cytoplasmic_Accumulation Translation Translation to Viral Proteins Cytoplasmic_Accumulation->Translation Packaging Packaging into New Virions Cytoplasmic_Accumulation->Packaging Neoaureothin_deriv This compound-inspired Cmpd #7 Neoaureothin_deriv->Block Block->Cytoplasmic_Accumulation  Inhibits

References

Aureothin vs. Neoaureothin: A Comparative Analysis of Polyene Backbone and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aureothin and neoaureothin, also known as spectinabilin, are closely related polyketide metabolites produced by Streptomyces species.[1][2] While sharing a common structural scaffold, a key distinction in their polyene backbone leads to nuanced differences in their biological profiles. This guide provides a comprehensive comparison of their chemical structures, biosynthesis, and a review of their reported biological activities, supported by available experimental data.

Unveiling the Structural Nuances: The Polyene Backbone

The fundamental difference between aureothin and this compound lies in the length of their polyene chain. This compound possesses a longer polyene backbone, extended by two additional propionate units during its biosynthesis.[3] This structural variation is a direct result of the modular nature of the polyketide synthase (PKS) gene clusters responsible for their production.[4]

G cluster_aureothin Aureothin cluster_this compound This compound (Spectinabilin) aureothin_img neoaureothin_img note1 Shorter Polyene Backbone note2 Longer Polyene Backbone

Figure 1. Structural comparison of aureothin and this compound.

Biosynthetic Machinery: A Tale of Two PKS Clusters

The biosynthesis of both aureothin and this compound originates from a p-nitrobenzoic acid (PNBA) starter unit and involves type I polyketide synthases.[3] The variation in their polyene backbones is attributed to differences in their respective PKS gene clusters, termed aur and nor. The nor gene cluster contains additional modules responsible for the incorporation of the extra propionate units, resulting in the extended polyene chain of this compound.[3]

G PNBA p-Nitrobenzoic Acid (Starter Unit) PKS_Aur Aureothin PKS (aur cluster) PNBA->PKS_Aur PKS_Neo This compound PKS (nor cluster) (with additional modules) PNBA->PKS_Neo Aureothin Aureothin PKS_Aur->Aureothin This compound This compound PKS_Neo->this compound

Figure 2. Simplified biosynthetic pathways of aureothin and this compound.

A Comparative Look at Biological Activities

Both aureothin and this compound have been reported to exhibit a range of biological activities, including antibacterial, antifungal, nematicidal, and anti-HIV properties. However, a direct, side-by-side comparison of their potency in the same studies is often limited. The available data is summarized below.

Biological ActivityAureothinThis compound (Spectinabilin)Reference(s)
Nematicidal Active against Bursaphelenchus xylophilusReported to have nematicidal activity[5]
Anti-HIV Identified as a potent hit in anti-HIV screeningIdentified as a potent hit in anti-HIV screening[6]
Anticancer Not explicitly compared in the same studyAn isomer, alloaureothin, showed an IC50 of 30 µM against human fibrosarcoma (HT1080) cells.Not available for direct comparison
Antifungal Reported to have antifungal activityReported to have antifungal activity[3]
Antibacterial Reported to have antibacterial activityReported to have antibacterial activity[3]

Note: The table provides a summary of reported activities. A lack of quantitative data for a particular compound does not necessarily indicate inactivity, but rather a lack of available comparative studies.

Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of bioactive compounds. Below are generalized methodologies for key assays mentioned in the literature.

Nematicidal Activity Assay (General Protocol)

A common method to assess nematicidal activity involves the exposure of a target nematode species, such as Bursaphelenchus xylophilus, to the test compounds.

  • Nematode Culture: The nematodes are cultured and maintained on a suitable medium, for instance, a fungal mat of Botrytis cinerea.

  • Compound Preparation: Aureothin and this compound are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations in a buffer or water.

  • Assay Setup: A suspension of nematodes (e.g., 100-200 nematodes) is placed in each well of a multi-well plate.

  • Treatment: The test compound dilutions are added to the wells. A solvent control (DMSO) and a negative control (buffer/water) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After incubation, the number of dead and live nematodes is counted under a microscope. Nematodes are considered dead if they do not respond to a physical stimulus (e.g., probing with a fine needle).

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the half-maximal lethal concentration (LC50) is determined using appropriate statistical software.

G start Start culture Culture Nematodes start->culture setup Set up Assay Plates (Nematodes in Wells) culture->setup prepare Prepare Compound Dilutions treat Add Compound Dilutions to Wells prepare->treat setup->treat incubate Incubate at Controlled Temperature treat->incubate assess Assess Nematode Mortality incubate->assess analyze Calculate LC50 assess->analyze end End analyze->end

Figure 3. General workflow for a nematicidal activity assay.
Anti-HIV Activity Assay (General Protocol)

The anti-HIV activity of compounds is often evaluated using cell-based assays that measure the inhibition of viral replication.

  • Cell Culture: A suitable host cell line (e.g., TZM-bl cells or peripheral blood mononuclear cells - PBMCs) is cultured and maintained in appropriate media.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.

  • Infection: Cells are infected with a known amount of HIV-1.

  • Treatment: The infected cells are treated with the various concentrations of the test compounds. A no-drug control and a positive control (a known anti-HIV drug) are included.

  • Incubation: The treated, infected cells are incubated for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • p24 Antigen ELISA: Measures the amount of the HIV-1 p24 capsid protein in the cell culture supernatant.

    • Luciferase Reporter Assay: Uses engineered cell lines that express luciferase upon HIV-1 infection, and the light output is measured.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined. A cytotoxicity assay is also performed in parallel to ensure that the observed antiviral effect is not due to cell death.

Conclusion

Aureothin and this compound represent a fascinating pair of natural products where a subtle structural modification—the extension of a polyene backbone—arises from a defined genetic difference in their biosynthetic pathways. Both compounds exhibit a promising spectrum of biological activities. However, the currently available public data often lacks direct comparative studies under identical experimental conditions, which is essential for a definitive assessment of their relative potencies. Future research focusing on side-by-side evaluations of aureothin and this compound in a variety of biological assays will be crucial to fully elucidate their structure-activity relationships and to guide further drug development efforts based on these intriguing molecular scaffolds.

References

Unraveling the Target Specificity of Neoaureothin in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Neoaureothin, a polyketide natural product, has garnered interest in the scientific community for its potential as an anticancer agent. However, a comprehensive understanding of its specific molecular target within cancer cells remains an area of active investigation. This guide aims to provide a comparative overview of the methodologies used to assess the target specificity of investigational compounds like this compound, alongside a framework for how such data would be presented and compared with alternative inhibitors, should a primary target be identified.

While a definitive molecular target for this compound in cancer has not been conclusively established in publicly available research, this guide will proceed by outlining the established experimental workflows and data presentation formats that are industry-standard for characterizing a novel anticancer compound. We will use a hypothetical target pathway, the mTOR signaling cascade, a frequently dysregulated pathway in cancer, to illustrate these principles.

Comparison of Inhibitor Potency and Selectivity

A crucial step in characterizing a new drug candidate is to determine its potency against its intended target and its selectivity against other related and unrelated proteins. This is often presented in a tabular format for clear comparison with existing inhibitors.

Compound Primary Target IC₅₀ (nM) Off-Target 1 IC₅₀ (nM) Off-Target 2 IC₅₀ (nM) Selectivity Ratio (Off-Target 1 / Primary Target)
This compound (Hypothetical) 505,000>10,000100
Rapamycin (mTORC1 Inhibitor) 11,000 (for mTORC2 in some contexts)>10,000 (most kinases)1,000
Torin1 (mTORC1/2 Inhibitor) 25 (mTORC2)800 (PI3Kα)2.5 (for mTORC2)

Note: The data for this compound is hypothetical and for illustrative purposes only, pending the identification of its actual molecular target.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols used to determine the target specificity of a compound like this compound.

In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases.

Protocol:

  • A panel of several hundred purified human kinases is assembled.

  • This compound is serially diluted to a range of concentrations.

  • Each kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of this compound.

  • Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate. Radiometric assays (e.g., using ³²P-ATP) or fluorescence-based assays are common.[1][2]

  • The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is calculated for each kinase in the panel.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context.

Protocol:

  • Cancer cell lines of interest are cultured and treated with either this compound or a vehicle control.

  • The treated cells are heated to a range of temperatures.

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Binding of this compound to its target protein is expected to increase the thermal stability of the protein, resulting in a shift in its melting curve to higher temperatures.

Affinity Chromatography and Mass Spectrometry

Objective: To identify the direct binding partners of this compound in an unbiased manner.

Protocol:

  • This compound is chemically modified to be immobilized on a solid support (e.g., agarose beads).

  • A lysate from the cancer cell line is passed over the this compound-conjugated beads.

  • Proteins that bind to this compound are retained on the beads, while non-binding proteins are washed away.

  • The bound proteins are eluted from the beads.

  • The eluted proteins are identified using mass spectrometry.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

cluster_0 Upstream Signals cluster_1 mTOR Signaling Pathway cluster_2 Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound (Hypothetical Target) This compound->mTORC1 cluster_0 Experimental Workflow start Start: Cancer Cell Lines exp1 In Vitro Kinase Screen (Broad Panel) start->exp1 exp2 Cellular Thermal Shift Assay (CETSA) start->exp2 exp3 Affinity Chromatography- Mass Spectrometry start->exp3 analysis Data Analysis: Target Identification & Potency exp1->analysis exp2->analysis exp3->analysis end End: Confirmed Target Specificity analysis->end

References

A Comparative Analysis of Neoaureothin and Aureothin Biosynthesis Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic gene clusters responsible for the production of neoaureothin and aureothin, two closely related polyketide natural products with significant biological activities. This document summarizes the genetic organization of the respective gene clusters, compares their performance based on available production data, and outlines key experimental methodologies for their study.

Introduction

This compound (also known as spectinabilin) and aureothin are nitroaryl-substituted polyketides produced by Streptomyces orinoci and Streptomyces thioluteus, respectively.[1] These compounds share a common structural scaffold but differ in the length of their polyene chains, a distinction determined by the modular organization of their respective type I polyketide synthase (PKS) gene clusters. Both biosynthetic pathways are notable for their non-colinear PKS architecture, featuring iterative use of specific modules.[1][2][3]

Genetic Organization of the Biosynthesis Gene Clusters

The this compound (nor) and aureothin (aur) biosynthesis gene clusters exhibit a high degree of similarity in their genetic organization. Both clusters encode a set of enzymes responsible for the synthesis of the p-nitrobenzoic acid (pNBA) starter unit, the polyketide chain assembly by a type I PKS, and subsequent tailoring modifications.

Table 1: Comparison of Key Genes in the this compound (nor) and Aureothin (aur) Biosynthesis Gene Clusters

Gene (this compound)Gene (Aureothin)Proposed Function
norAaurAPolyketide Synthase (PKS) Module 1 (iterative)
norBaurBPolyketide Synthase (PKS) Module 2
norCaurCPolyketide Synthase (PKS) Module 3
norDaurDPolyketide Synthase (PKS) Module 4
norEaurEThioesterase
norFaurFp-Aminobenzoic acid (PABA) synthase
norGaurGAcyl-CoA ligase
norHaurHP450 monooxygenase
norIaurIO-methyltransferase
norNaurNN-oxygenase

Note: This table represents a simplified overview. The actual gene clusters may contain additional regulatory and resistance genes.

The key distinction in the PKS machinery lies in the number of iterative cycles catalyzed by the initial module, NorA and AurA, which directly influences the final length of the polyketide backbone.

Neoaureothin_Biosynthesis_Pathway pNBA p-Nitrobenzoic Acid NorA NorA (iterative) pNBA->NorA MalonylCoA Malonyl-CoA NorB NorB MalonylCoA->NorB MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->NorA NorC NorC MethylmalonylCoA->NorC NorD NorD MethylmalonylCoA->NorD NorA->NorB NorB->NorC NorC->NorD Polyketide Polyketide Intermediate NorD->Polyketide NorE NorE (Thioesterase) Polyketide->NorE Pre_this compound Pre-Neoaureothin NorE->Pre_this compound NorH_NorI NorH (P450) NorI (MT) Pre_this compound->NorH_NorI This compound This compound NorH_NorI->this compound

Figure 1: Simplified this compound Biosynthetic Pathway.

Performance and Production

Direct comparative production data for the wild-type producer strains under identical fermentation conditions is scarce in the literature. However, metabolic engineering efforts have provided insights into the production potential of the this compound gene cluster.

Table 2: Reported Production Titers for this compound

StrainGenetic ModificationProduction TiterFold IncreaseReference
Streptomyces coelicolor M1152Heterologous expression of nor cluster with precursor supply engineeringNot specified4-fold[4]
Streptomyces sp. AN091965 mutant S-N87Traditional mutagenesis354.8 ± 7.8 mg/L10-fold[1]
Streptomyces sp. AN091965 mutant S-N87Scaled-up fermentation (150 L)2.27 g/L-[1]

No specific production titers for wild-type Streptomyces orinoci or Streptomyces thioluteus were found in the reviewed literature. The data clearly indicates the significant potential for improving this compound yields through both metabolic engineering of heterologous hosts and mutagenesis of producing strains.

To date, no studies reporting the kinetic parameters (e.g., Km, kcat) of the individual PKS modules or tailoring enzymes for either the this compound or aureothin pathways have been identified. This represents a significant knowledge gap in understanding the catalytic efficiency of these biosynthetic machineries.

Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for the study and manipulation of biosynthetic gene clusters. Below are generalized methodologies for key experiments, which should be adapted based on the specific Streptomyces strain and experimental goals.

Heterologous Expression of the this compound Biosynthesis Gene Cluster in Streptomyces coelicolor

This protocol provides a general workflow for the transfer and expression of the nor gene cluster in a well-characterized host like S. coelicolor.

Heterologous_Expression_Workflow cluster_0 Vector Construction cluster_1 Conjugation cluster_2 Selection and Verification cluster_3 Fermentation and Analysis BGC_Cloning Clone 'nor' BGC into an integrative vector (e.g., pSET152-based) Ecoli_Transformation Transform into E. coli conjugation donor (e.g., ET12567/pUZ8002) BGC_Cloning->Ecoli_Transformation Conjugation Mix E. coli donor and S. coelicolor spores on conjugation medium Ecoli_Transformation->Conjugation Spore_Prep Prepare S. coelicolor spore suspension Spore_Prep->Conjugation Selection Overlay with antibiotics to select for exconjugants Conjugation->Selection Genomic_Verification Verify BGC integration by PCR Selection->Genomic_Verification Fermentation Cultivate exconjugants in production medium Genomic_Verification->Fermentation Metabolite_Analysis Extract and analyze metabolites by HPLC-MS Fermentation->Metabolite_Analysis

Figure 2: Workflow for Heterologous Expression.
Gene Inactivation using CRISPR-Cas9 in Streptomyces

CRISPR-Cas9 has become a powerful tool for targeted gene knockouts in Streptomyces. This generalized protocol outlines the key steps.[5][6][7][8][9]

  • Design and Construction of the CRISPR-Cas9 Plasmid:

    • Design a specific guide RNA (sgRNA) targeting the gene of interest within the nor or aur cluster.

    • Synthesize and clone the sgRNA into a suitable Streptomyces-E. coli shuttle vector that also expresses the Cas9 nuclease (e.g., pCRISPomyces series).

    • Clone homology-directed repair (HDR) templates flanking the target gene into the same or a separate plasmid.

  • Transformation into E. coli and Conjugation:

    • Transform the final CRISPR-Cas9 construct into a non-methylating E. coli strain suitable for conjugation (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation with the target Streptomyces strain.

  • Selection and Screening of Mutants:

    • Select for exconjugants containing the CRISPR-Cas9 plasmid using appropriate antibiotics.

    • Screen for potential double-crossover mutants where the target gene has been deleted. This can be done by replica plating to identify colonies that have lost a resistance marker present on the vector backbone.

    • Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants.

Metabolite Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of this compound and aureothin from Streptomyces cultures.[10][11][12][13][14]

  • Sample Preparation:

    • Separate the mycelium from the culture broth by centrifugation.

    • The target compounds are typically found in the mycelium.

  • Extraction:

    • Extract the mycelial pellet with an organic solvent such as ethyl acetate or acetone.

    • Sonication can be used to improve extraction efficiency.

    • Repeat the extraction process multiple times and pool the organic phases.

  • Analysis:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for identification and quantification of this compound and aureothin. A C18 column is typically used with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid.[11]

Conclusion and Future Perspectives

The this compound and aureothin biosynthetic gene clusters represent fascinating examples of non-colinear polyketide synthesis. While their genetic organization is well-conserved, there remains a significant opportunity for further research, particularly in the quantitative aspects of their biosynthesis. The determination of production titers in the native producers and the biochemical characterization of the key enzymes are critical next steps. Such data will not only provide a more complete comparative analysis but also pave the way for more targeted and efficient metabolic engineering strategies to improve the yields of these valuable natural products for potential therapeutic applications.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of Neoaureothin, a substance recognized for its potential environmental hazards.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous disposal procedures are necessary to mitigate risks to both personnel and the environment. The following step-by-step guidance is designed to facilitate the safe management of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Chemical-resistant gloves.
Body Protection Laboratory coat or other impervious clothing.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols. An eyewash station and safety shower should be readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

All waste materials contaminated with this compound, including the pure compound, solutions, and used laboratory supplies, must be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation of waste at the source is the first and most critical step in safe disposal.

  • Solid Waste: Collect all solid materials contaminated with this compound, such as gloves, wipes, and plasticware, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: All liquid waste, including unused stock solutions and experimental solutions containing this compound, should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

Step 2: Labeling and Storage

Accurate and clear labeling is essential for safe storage and subsequent disposal by your institution's environmental health and safety (EHS) department.

  • Each waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").

  • Store the sealed waste containers in a designated, secure area away from incompatible materials.

Step 3: Arrange for Professional Disposal

The final and most crucial step is to dispose of the hazardous waste through an approved and certified waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste[1][2][3].

Experimental Workflow and Decision Making

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical decision-making process involved.

cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste (Solid & Liquid) B Segregate Waste into Labeled Containers A->B Step 1 C Store Securely in Designated Area B->C Step 2 D Contact Institutional EHS for Pickup C->D Step 3 E Professional Disposal via Approved Vendor D->E Step 4

This compound Waste Disposal Workflow

cluster_1 Disposal Decision Pathway start Waste Generated? is_contaminated Contaminated with This compound? start->is_contaminated is_solid Is it Solid Waste? is_contaminated->is_solid Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No solid_waste Place in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Place in Labeled Liquid Waste Container is_solid->liquid_waste No end Follow EHS Guidelines for Pickup solid_waste->end liquid_waste->end

References

Comprehensive Safety and Handling Guide for Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Neoaureothin. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for understanding its behavior and potential interactions.

PropertyValue
Molecular Formula C₂₈H₃₁NO₆
Molecular Weight 477.5 g/mol
Appearance Solid (Assumed)
Storage Temperature Store in accordance with information listed on the product insert.[1]
Solubility Information not readily available. Treat as insoluble in water unless otherwise specified.
Chemical Class Polyketide antibiotic[2]
Hazard Identification and Risk Assessment

The Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, as a matter of best practice in a laboratory setting, any chemical with limited toxicological data should be handled with care to minimize exposure.[3][4]

Personal Protective Equipment (PPE)

The following PPE is recommended for handling this compound to create a barrier between the researcher and the chemical, thereby minimizing the risk of exposure.[5]

Protection AreaRequired EquipmentSpecifications and Guidelines
Eye/Face Protection Safety glasses with side-shields or gogglesMust conform to appropriate government standards (e.g., ANSI Z87.1).[4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally suitable for handling powdered chemicals.[4][6] It is recommended to use powder-free gloves to prevent contamination of the work area.[7] For tasks with a higher risk of exposure, consider wearing two pairs of gloves.[8] Inspect gloves for integrity before each use and change them regularly (e.g., every 30-60 minutes).[7]
Body Protection Laboratory coatA standard, fastened lab coat should be worn to protect skin and clothing.[8]
Respiratory Protection N95 or N100 respirator (if necessary)While the SDS for this compound does not specify the need for respiratory protection, it is prudent to use a respirator when handling powders outside of a containment system (e.g., chemical fume hood) or if there is a risk of aerosolization.[1][6][7] A proper fit test is required for respirator use.[7]

Standard Operating Procedure for Handling this compound

Adherence to a standardized procedure is crucial for the safe handling of chemical compounds. The following step-by-step protocol should be followed when working with this compound powder.

Preparation
  • Consult the Safety Data Sheet (SDS): Always review the SDS for this compound before beginning any work.[8]

  • Designate a Work Area: Whenever possible, handle toxic or unknown powders within a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential airborne particles.[8][9]

  • Gather Materials: Ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are readily available before you begin.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Weighing and Handling
  • Work in a Ventilated Area: Weighing of powders should be conducted in a chemical fume hood to minimize inhalation exposure.[8][9]

  • Use Disposable Tools: Utilize disposable items like spatulas and weigh papers to prevent cross-contamination and simplify disposal.[8]

  • Minimize Dust Generation: Handle the powder gently to avoid creating airborne dust. Keep containers of the chemical closed as much as possible.[10]

  • Weighing Procedure:

    • Place a tared weigh boat or paper on the balance.

    • Carefully transfer the desired amount of this compound to the weigh boat.

    • If preparing a solution, add the solvent to the powder within the fume hood.[9]

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Clean any reusable equipment and the work surface with a damp cloth to remove any residual powder. Do not use a dry brush as this can generate dust.[8]

    • Properly dispose of all contaminated disposable materials.

Spill and Emergency Procedures
  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Wipe the area from the outside in.

    • Place the used cleaning materials in a sealed bag for disposal.

    • Wash the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

    • Follow the instructions of emergency personnel.[4]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Characterization

Based on the available SDS, this compound is not classified as a hazardous waste.[1] However, it is the responsibility of the waste generator to make a final determination.[1] Consult with your institution's EHS department for specific guidance.

Disposal of Solid Waste
  • Contaminated PPE and Consumables: Gloves, weigh papers, and other contaminated disposable items should be collected in a designated, sealed container.

  • Unused this compound: If deemed non-hazardous by your EHS department, solid this compound waste may be disposed of in the regular laboratory trash that is sent to a sanitary landfill. Do not place chemical containers in laboratory trash cans that are handled by custodial staff; dispose of them directly into the appropriate larger collection bins.[2]

Disposal of Liquid Waste
  • This compound Solutions: Non-hazardous, water-miscible solutions with a pH between 6 and 9.5 may be eligible for drain disposal, pending approval from your institution's EHS department.[1] Do not dispose of liquids in dumpsters.[2]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Deface the label on the empty container before disposing of it in the regular trash.[2]

Workflow for Handling Chemicals with Limited Safety Data

The following diagram illustrates the decision-making process for safely handling a chemical like this compound, where comprehensive hazard information may not be available.

Handling_Chemicals_Unknown_Toxicity cluster_prep Preparation Phase cluster_decision Hazard Evaluation cluster_handling Handling Protocol cluster_disposal Disposal Pathway start Obtain New Chemical (e.g., this compound) sds Review Safety Data Sheet (SDS) start->sds risk_assessment Conduct Risk Assessment sds->risk_assessment is_hazardous Is Hazard Data Comprehensive? risk_assessment->is_hazardous standard_precautions Follow Standard PPE and Handling Procedures is_hazardous->standard_precautions  Yes enhanced_precautions Treat as Hazardous: - Enhanced PPE - Use Fume Hood - Strict Containment is_hazardous->enhanced_precautions  No / Limited Data ehs_consult Consult Institutional EHS for Disposal Guidance standard_precautions->ehs_consult enhanced_precautions->ehs_consult

Caption: Decision workflow for handling chemicals with limited or unknown toxicity.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.